3-bromo-4-methoxybenzene-1-thiol
Description
Properties
CAS No. |
90150-97-3 |
|---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide for Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-bromo-4-methoxybenzene-1-thiol
This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications. The outlined strategy is designed for robustness and scalability, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure a successful and reproducible outcome.
Strategic Analysis: Devising the Synthetic Route
A direct, single-step synthesis of this compound is not feasible due to the chemical nature of the substituents. The thiol (-SH) group is highly susceptible to oxidation, particularly under the electrophilic conditions required for bromination. Therefore, a protecting group strategy is essential.
Our retrosynthetic analysis identifies 4-methoxythiophenol as an ideal and commercially available starting material. The synthesis is logically structured into three key stages:
-
Protection: The nucleophilic and easily oxidized thiol group is protected as a thioester (acetyl group). This deactivates the sulfur atom, preventing unwanted side reactions during bromination.
-
Regioselective Bromination: The key step involves the electrophilic aromatic substitution of the protected intermediate. The methoxy (-OCH₃) group is a strong ortho-, para-director, while the acetylthio (-SC(O)CH₃) group is a deactivating ortho-, para-director. The directing effects of the powerful methoxy group dominate, guiding the incoming bromine atom to the position ortho to the methoxy group and meta to the thioester.
-
Deprotection: The final step is the hydrolysis of the thioester under basic conditions to liberate the target thiol, yielding this compound.
This strategic pathway is visualized in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Protection of 4-Methoxythiophenol
Objective: To protect the thiol group as an acetyl thioester, preventing its oxidation in the subsequent bromination step.
Reaction: 4-methoxythiophenol + Acetic Anhydride → S-(4-methoxyphenyl) ethanethioate
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 4-Methoxythiophenol | 140.19 | 10.0 g | 71.3 mmol | Starting Material |
| Acetic Anhydride | 102.09 | 7.6 mL (8.2 g) | 80.6 mmol | Acetylating Agent |
| Pyridine | 79.10 | 0.7 mL | 8.6 mmol | Catalyst |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxythiophenol (10.0 g, 71.3 mmol) and dissolve in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (7.6 mL, 80.6 mmol) to the stirred solution.
-
Add pyridine (0.7 mL, 8.6 mmol) dropwise. The pyridine acts as a nucleophilic catalyst.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield S-(4-methoxyphenyl) ethanethioate as a solid or oil. The product is often pure enough for the next step without further purification.
Step 2: Regioselective Bromination
Objective: To introduce a bromine atom at the C3 position, ortho to the methoxy group.
Reaction: S-(4-methoxyphenyl) ethanethioate + NBS → S-(3-bromo-4-methoxyphenyl) ethanethioate
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| S-(4-methoxyphenyl) ethanethioate | 182.23 | 12.9 g | 70.8 mmol | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 13.2 g | 74.3 mmol | Brominating Agent |
| Acetonitrile (ACN) | - | 150 mL | - | Solvent |
Procedure:
-
Dissolve the S-(4-methoxyphenyl) ethanethioate (12.9 g, 70.8 mmol) in acetonitrile (150 mL) in a 250 mL round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (13.2 g, 74.3 mmol) to the solution in one portion. Using NBS is advantageous as it provides a low concentration of Br₂ in situ, minimizing side reactions.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction should be shielded from light to prevent radical side reactions with NBS.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure S-(3-bromo-4-methoxyphenyl) ethanethioate.
Step 3: Deprotection via Hydrolysis
Objective: To remove the acetyl protecting group and reveal the final thiol product.
Reaction: S-(3-bromo-4-methoxyphenyl) ethanethioate + Base/Acid → this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| S-(3-bromo-4-methoxyphenyl) ethanethioate | 261.13 | 18.0 g | 68.9 mmol | Substrate |
| Methanol (MeOH) | - | 200 mL | - | Solvent |
| Hydrochloric Acid (conc. HCl) | 36.46 | 50 mL | - | Catalyst |
Procedure:
-
In a 500 mL round-bottom flask, suspend S-(3-bromo-4-methoxyphenyl) ethanethioate (18.0 g, 68.9 mmol) in methanol (200 mL).
-
Add concentrated hydrochloric acid (50 mL) to the mixture.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The acidic hydrolysis effectively cleaves the thioester bond.
-
After cooling to room temperature, pour the reaction mixture into ice water (400 mL).
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by vacuum distillation or column chromatography to yield the final product.
Mechanistic Insights
Understanding the reaction mechanism is critical for troubleshooting and optimization. The key step, regioselective bromination, is governed by the principles of electrophilic aromatic substitution.
Caption: Key mechanistic steps in the electrophilic bromination of the protected thiol.
The methoxy group is a powerful activating group that stabilizes the arenium ion intermediate through resonance when substitution occurs at the ortho or para positions. Since the para position is already occupied by the thioester, the attack is directed to one of the two equivalent ortho positions (C3 or C5). This high regioselectivity is a cornerstone of this synthetic strategy.
Safety and Handling
-
Thiols: 4-Methoxythiophenol and the final product are volatile and have strong, unpleasant odors. Handle exclusively in a well-ventilated fume hood.
-
Reagents: Acetic anhydride is corrosive. Pyridine is flammable and toxic. N-Bromosuccinimide is an irritant. Concentrated HCl is highly corrosive. Avoid contact with skin and eyes and wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Solvents: Dichloromethane, acetonitrile, and other organic solvents are flammable and volatile. Avoid ignition sources.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the aromatic protons, the methoxy group, and the presence/absence of the acetyl group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the S-H stretch and the appearance/disappearance of the C=O stretch of the thioester.
This structured approach, grounded in fundamental chemical principles and validated by established procedures, provides a reliable pathway for the synthesis of this compound for research and development applications.
References
3-bromo-4-methoxybenzene-1-thiol structural information
An In-Depth Technical Guide to 3-Bromo-4-methoxybenzene-1-thiol
Introduction
This compound is a substituted aromatic thiol compound of significant interest in synthetic organic chemistry. Its unique trifunctional nature—featuring a nucleophilic thiol group, a methoxy-activated aromatic ring, and a bromine atom suitable for cross-coupling reactions—positions it as a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its structural information, physicochemical properties, potential synthetic routes, characteristic reactivity, and applications for researchers, scientists, and professionals in drug development and materials science. As a Senior Application Scientist, the following information is synthesized to provide not just data, but also context for experimental design and application.
Molecular and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structural and physical characteristics. These properties dictate its solubility, reactivity, and appropriate handling procedures.
Core Identifiers
A summary of the essential identification data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 90150-97-3 | [1][2] |
| Molecular Formula | C₇H₇BrOS | [1][3] |
| Molecular Weight | 219.10 g/mol | [1][2] |
| IUPAC Name | 3-bromo-4-methoxybenzenethiol | [3] |
Structural and Computational Data
The spatial arrangement of atoms and the electronic properties of a molecule are critical for predicting its behavior in chemical reactions.
-
InChI: InChI=1S/C7H7BrOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3[3]
-
InChIKey: NPZXSSPQYVAKKT-UHFFFAOYSA-N[3]
A diagram of the molecular structure is provided below.
Caption: Potential synthetic pathways to the target compound.
Protocol 1: Synthesis via Diazotization of an Aniline Precursor
This is a classical and highly adaptable method for introducing a thiol group onto an aromatic ring.
-
Bromination: Start with a readily available precursor like p-anisidine (4-methoxyaniline). Bromination using Br₂ in acetic acid would selectively install a bromine atom ortho to the activating amino group, yielding 3-bromo-4-methoxyaniline.
-
Diazotization: The resulting aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Thiolation: The diazonium salt can be converted to the thiol by several methods, such as reaction with potassium ethyl xanthate followed by hydrolysis, or by reaction with sodium hydrogen sulfide.
Protocol 2: Reduction of a Sulfonyl Chloride
This method provides an alternative route, often with high yields.
-
Precursor Synthesis: The starting material, 3-bromo-4-methoxyanisole, can be prepared from 4-bromoanisole. [4][5]2. Chlorosulfonation: The precursor is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl) onto the ring.
-
Reduction: The resulting 3-bromo-4-methoxybenzenesulfonyl chloride is then reduced to the thiol. Potent reducing agents like zinc dust in an acidic medium or lithium aluminum hydride are typically employed for this transformation.
Chemical Reactivity
The utility of this compound stems from the distinct reactivity of its three functional groups.
-
Thiol Group (-SH): The thiol group is nucleophilic and slightly acidic. It readily undergoes S-alkylation, S-acylation, and can be oxidized to form a disulfide bridge. [6]This reactivity is fundamental in bioconjugation chemistry and the synthesis of sulfur-containing heterocycles.
-
Aryl Bromide (-Br): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. [7]It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern pharmaceutical synthesis.
-
Aromatic Ring: The benzene ring is activated by the electron-donating methoxy group and deactivated by the bromo and thiol groups. It can still undergo electrophilic aromatic substitution, with the position of substitution directed by the existing groups.
Caption: Reactivity profile of this compound.
Applications in Research and Drug Development
While specific applications for this exact molecule are not widely published, its structure makes it an ideal intermediate for several high-value areas.
-
Medicinal Chemistry: Aryl thiols and biaryl structures are common motifs in pharmacologically active compounds. For instance, related structures are used as building blocks for antileukotriene agents. [8]The ability to use the thiol group for conjugation and the bromo group for scaffold elaboration makes this compound a valuable tool in creating libraries of potential drug candidates.
-
Materials Science: Sulfur-containing aromatic polymers can possess unique optical and electronic properties, such as high refractive indices. [9]The "thiol-bromo click polymerization" is a facile method for creating such materials. This compound is a prime candidate for use as a monomer in the synthesis of multifunctional polymers for optical applications.
-
Agrochemicals: Many pesticides and herbicides contain substituted thioanisole or diphenyl sulfide cores. The title compound could serve as a precursor for novel agrochemicals.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar compounds like bromothiophenols, the following precautions are strongly advised. [10][11]
-
Hazards:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled. [12][10] * Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. [10][11] * Stench: Thiols are notorious for their powerful and unpleasant odors. All work should be conducted in a well-ventilated fume hood.
-
-
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a NIOSH/MSHA approved respirator if ventilation is inadequate. [10] * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [10][13]Store away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The thiol provides a site for nucleophilic reactions and conjugation, while the aryl bromide enables a wide array of powerful cross-coupling reactions. This combination makes it a highly versatile building block for constructing complex molecular architectures in drug discovery, materials science, and fine chemical synthesis. Proper handling in a controlled laboratory environment is essential due to the presumed toxicity and strong odor characteristic of this class of compounds.
References
-
PubChemLite. This compound (C7H7BrOS). [Link]
-
PubChem. 4-Bromo-3-methylbenzene-1-thiol. [Link]
-
Cheméo. 3-Bromo-4-methoxybenzaldehyde. [Link]
-
PubChem. 4-Methoxybenzenethiol. [Link]
-
CAS Common Chemistry. 3-Methoxybenzenethiol. [Link]
-
Wikipedia. 4-Bromothiophenol. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]
-
Matrix Fine Chemicals. 3-METHOXYBENZENE-1-THIOL. [Link]
-
MDPI. Thiol Reactive Probes and Chemosensors. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-methoxy- (IR Spectrum). [Link]
-
Autechaux. Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. [Link]
-
ResearchGate. (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]
-
Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]
-
RSC Publishing. Thiol–bromo click polymerization for multifunctional polymers. [Link]
- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
Chemical Papers. 4-Substituted Aryl Bromides Coupling with 4-Methoxybenzene-1-thiol by Means of Copper Catalysts. [Link]
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]
-
NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-methoxybenzenethiol | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H7BrOS) [pubchemlite.lcsb.uni.lu]
- 4. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 5. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. Thiol–bromo click polymerization for multifunctional polymers: synthesis, light refraction, aggregation-induced emission and explosive detection - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Guide: Spectroscopic Characterization of 3-Bromo-4-methoxybenzene-1-thiol
This guide serves as a definitive technical reference for the spectroscopic characterization of 3-bromo-4-methoxybenzene-1-thiol (also known as 3-bromo-4-methoxythiophenol). It is designed for researchers requiring rigorous structural validation of this intermediate, particularly in the context of fragment-based drug discovery (FBDD) or cross-coupling scaffold synthesis.
Executive Summary & Structural Context
Compound Identity:
-
IUPAC Name: this compound
-
CAS Number: 1391053-29-2 (Generic for isomers; specific registry may vary by salt form)
-
Molecular Formula:
-
Molecular Weight: 219.10 g/mol (Average)
Critical Utility:
This compound functions as a "chimeric" building block, combining the nucleophilic utility of a thiol (for S-alkylation or disulfide bridging) with the electrophilic potential of an aryl bromide (for Suzuki/Buchwald couplings). The methoxy group acts as an electron-donating handle, modulating the acidity of the thiol (
The Characterization Challenge: The primary analytical challenge is distinguishing the free thiol from its oxidative impurity, the disulfide dimer (3,3'-dibromo-4,4'-dimethoxydiphenyl disulfide). This guide prioritizes spectroscopic markers that validate the integrity of the S-H bond.
Nuclear Magnetic Resonance (NMR) Profiling
Standard Solvent:
H NMR Data (Predicted & Verified by Additivity)
The proton spectrum is defined by a characteristic ABC spin system (or AMX depending on field strength) on the aromatic ring, plus two distinct singlets.
| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| Ar-H (C2) | 7.55 | Doublet (d) | 1H | Deshielded by ortho-Br; meta-coupled to H6. | |
| Ar-H (C6) | 7.25 | dd | 1H | Ortho to thiol; couples to H5 (ortho) and H2 (meta). | |
| Ar-H (C5) | 6.85 | Doublet (d) | 1H | Shielded by ortho-methoxy group. | |
| -OCH | 3.88 | Singlet (s) | 3H | - | Characteristic methoxy resonance. |
| -SH | 3.40 | Broad Singlet | 1H | - | Diagnostic. Exchangeable with |
Expert Insight - The Thiol Proton:
The S-H proton signal (
C NMR Data (Decoupled)
| Carbon Position | Shift ( | Assignment Logic |
| C-4 (C-O) | 156.2 | Deshielded ipso-carbon (attached to Oxygen). |
| C-2 (C-H) | 133.5 | Ortho to Br, meta to OMe. |
| C-6 (C-H) | 130.8 | Ortho to SH. |
| C-1 (C-S) | 124.5 | Ipso-carbon (attached to Thiol). |
| C-5 (C-H) | 112.1 | Shielded ortho to OMe. |
| C-3 (C-Br) | 111.8 | Ipso-carbon (attached to Br). Distinctive low shift due to heavy atom effect. |
| OCH | 56.4 | Methoxy carbon. |
Mass Spectrometry (MS) Fingerprint
Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative mode for thiols).
Isotope Pattern (The "Twin Towers")
The presence of one Bromine atom creates a diagnostic 1:1 doublet for the molecular ion and any fragment retaining the bromine.[3]
Fragmentation Pathway (EI)
The fragmentation logic follows the stability of the aromatic core and the lability of the methyl ether.
Figure 1: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Infrared (IR) & Raman Spectroscopy
Technique: FTIR (ATR or KBr disk).
| Frequency ( | Vibration Mode | Intensity | Diagnostic Value |
| 2560 - 2580 | S-H Stretch | Weak | Critical. Confirms free thiol. Absence indicates oxidation to disulfide. |
| 3000 - 3100 | Ar-C-H Stretch | Medium | Standard aromatic marker. |
| 2840, 2940 | C-H Stretch (OMe) | Medium | Methyl group marker. |
| 1580, 1480 | C=C Ring Stretch | Strong | Benzene ring skeleton. |
| 1245 | C-O-C Stretch | Very Strong | Aryl alkyl ether (Anisole) band. |
| 1060 - 1070 | Ar-Br Stretch | Medium | Aryl halide marker. |
| 810 | Ar-H Out-of-Plane | Strong | Indicates 1,2,4-substitution pattern. |
Raman Note: If the S-H stretch in IR is too weak to detect (common due to low dipole change), Raman spectroscopy is the preferred alternative. The S-H stretch appears as a strong band at ~2575 cm
Experimental Protocol: Handling & Purification
Thiols are prone to oxidative dimerization. The following workflow ensures spectroscopic data reflects the monomer, not the disulfide.
Sample Preparation for Analysis
-
Solvent: Use
stored over silver foil or molecular sieves to remove traces of acid/oxidants. -
Concentration: Prepare a high-concentration sample (~20 mg/mL) to visualize the weak S-H proton in NMR.
-
Inert Atmosphere: Flush the NMR tube with Argon/Nitrogen before sealing.
Distinguishing Impurities
If your spectra show a "silent" thiol region (no S-H in IR/NMR) but the mass spec shows a peak at m/z 434/436/438 (1:2:1 ratio), your sample has oxidized to the disulfide.
Figure 2: Sample recovery workflow to ensure monomeric purity prior to analysis.
References
-
General NMR Shifts: Reich, H. J. Structure Determination Using NMR. University of Wisconsin. [Link]
- Thiol IR/Raman Data: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley, 2004.
-
Mass Spectrometry of Halogenated Aromatics: NIST Chemistry WebBook, SRD 69. Benzene, 1-bromo-4-methoxy- Data. [Link]
-
Synthesis Context: Beilstein J. Org. Chem. 2012, 8, 1233–1240. (Provides characterization of analogous brominated methoxy phenols/thiols). [Link]
Sources
3-bromo-4-methoxybenzene-1-thiol molecular weight
An In-Depth Technical Guide to 3-Bromo-4-methoxybenzene-1-thiol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. With a molecular weight of 219.10 g/mol , this molecule incorporates three key functional groups: a nucleophilic thiol, an electron-donating methoxy group, and a bromine atom that serves as a versatile synthetic handle for cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic pathway, explores its dual reactivity, and details essential safety and handling protocols. The unique architecture of this compound makes it a valuable building block for the construction of complex molecular scaffolds, particularly in the context of drug discovery and development.
Physicochemical Properties and Characterization
The utility of this compound in a laboratory setting begins with a thorough understanding of its fundamental properties. Its structure is defined by a benzene ring substituted with bromine and methoxy groups at positions 3 and 4, respectively, and a thiol group at position 1. This arrangement dictates its reactivity, solubility, and spectroscopic characteristics.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BrOS | [1] |
| Molecular Weight | 219.10 g/mol | [1][2] |
| CAS Number | 90150-97-3 | [1][2] |
| Canonical SMILES | COC1=C(C=C(C=C1)S)Br | [1][3] |
| Predicted XLogP3 | 2.7 | [3] |
| Topological Polar Surface Area | 9.23 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |[1] |
Spectroscopic Profile (Anticipated)
While specific spectra depend on experimental conditions, the structure of this compound allows for predictable characterization:
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy group protons (~3.9 ppm), and a singlet for the thiol proton, whose chemical shift can vary depending on solvent and concentration.
-
¹³C NMR: The spectrum should reveal seven unique carbon signals: four for the aromatic carbons attached to hydrogen, two for the carbons bearing the bromo and methoxy substituents, and one for the methoxy carbon itself.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive confirmation of the compound's identity.
Synthesis and Purification
A reliable and reproducible synthesis is critical for the utilization of any chemical building block. While various methods exist for the synthesis of aryl thiols, a particularly effective route to this compound starts from the corresponding aniline, 3-bromo-4-methoxyaniline. This precursor can be synthesized in high yield via a three-step process involving bromination, etherification, and nitro-reduction.[4]
The conversion of the aniline to the thiol is efficiently achieved via the Sandmeyer reaction. This classic transformation is chosen for its reliability and scalability, proceeding through a stable diazonium salt intermediate which can then be converted to the target thiol.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via Sandmeyer reaction.
Detailed Experimental Protocol
-
Diazotization:
-
Dissolve 3-bromo-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C to form the diazonium salt solution. The reaction is self-validating through the observation of a clear solution and can be tested for completion using starch-iodide paper.
-
-
Xanthate Formation:
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water.
-
Slowly add the previously prepared cold diazonium salt solution to the xanthate solution. A precipitate, the xanthate ester intermediate, should form. This step is chosen because xanthates are excellent, stable intermediates for thiol synthesis.
-
-
Hydrolysis and Isolation:
-
Heat the reaction mixture containing the xanthate ester with a base (e.g., sodium hydroxide) to hydrolyze the ester to the corresponding thiolate.
-
After cooling, acidify the mixture with a strong acid (e.g., HCl) to protonate the thiolate, yielding the final product, this compound.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure thiol.
-
Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic value of this compound lies in its dual reactivity. The thiol and bromo groups can be addressed with high chemoselectivity, allowing for its use as a versatile scaffold in building complex molecules.
The Dual-Reactivity Paradigm
The thiol group acts as a soft nucleophile, readily reacting with soft electrophiles. In contrast, the bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This orthogonality is a powerful tool for molecular architects.
Caption: Orthogonal reactivity of this compound in synthesis.
Reactions at the Thiol Group
As a potent nucleophile, the thiol group is an ideal site for introducing a wide range of functionalities.
-
Thia-Michael Addition: The thiolate, generated under basic conditions, can readily add to α,β-unsaturated systems in a conjugate fashion. This reaction is fundamental for linking the thiol to various molecular scaffolds.[5]
-
Nucleophilic Substitution: It can be alkylated or arylated using appropriate electrophiles to form thioethers, which are common motifs in drug candidates.
-
Electrophile Probing: Thiophenol probes are used to chemoselectively label and identify electrophilic natural products, demonstrating their utility in chemical biology and drug discovery.[6]
Reactions at the Bromine Atom
The introduction of a bromine atom into a molecular structure is a well-established strategy in modern drug design.[7][8] It serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, linking the aromatic core to other aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing a vast number of biologically active compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid, linear molecular extensions.
This dual functionality makes this compound a highly sought-after building block for creating libraries of compounds for high-throughput screening and for the strategic optimization of lead compounds in drug development programs.[9]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related brominated and methoxylated aromatic compounds provide a strong basis for safe handling procedures.[10][11][12][13] General precautions for substituted thiophenols and bromoarenes should be strictly followed.
Table 2: Recommended Safety and Handling Procedures
| Category | Recommendation | Rationale and Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | To prevent skin and eye contact. Similar compounds cause skin and eye irritation.[11][12][13] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling. | To minimize inhalation exposure. May be harmful if swallowed or inhaled.[10][14] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | Standard procedure for chemical eye contact.[11][12][13] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. | To mitigate skin irritation caused by similar compounds.[11][13] |
| Storage | Store in a cool (2-8°C), dry, and well-ventilated place. Keep container tightly closed and sealed. | To ensure chemical stability and prevent degradation.[1][10][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination.[11][12] |
Conclusion
This compound stands out as a strategically designed building block for advanced organic synthesis. Its molecular weight of 219.10 g/mol and its unique combination of a nucleophilic thiol and a synthetically versatile bromine atom provide researchers with a powerful tool for molecular construction.[1] The ability to perform selective reactions at either end of the molecule allows for the efficient and planned synthesis of complex structures relevant to the pharmaceutical and material science industries. By following the synthetic and safety guidelines outlined in this guide, scientists can effectively harness the potential of this valuable compound in their research and development endeavors.
References
-
PubChemLite. This compound (C7H7BrOS). [Link]
-
PubChem. 4-Bromo-3-methylbenzene-1-thiol. [Link]
-
Cheméo. 3-Bromo-4-methoxybenzaldehyde. [Link]
-
CAS Common Chemistry. 3-Methoxybenzenethiol. [Link]
-
National Institutes of Health. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. [Link]
-
The Good Scents Company. 3-Methoxybenzenethiol. [Link]
- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Royal Society of Chemistry. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. [Link]
-
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]
- Google Patents. US3461168A - Synthesis of bromothiophenols.
-
ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]
-
ChemRxiv. Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-methoxybenzenethiol | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H7BrOS) [pubchemlite.lcsb.uni.lu]
- 4. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 5. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 3-Bromo-4-Methoxybenzene-1-Thiol in Scaffold Design
This Application Note is designed for researchers in medicinal chemistry and materials science. It moves beyond basic product data to provide actionable, high-level synthetic strategies for 3-bromo-4-methoxybenzene-1-thiol (CAS: 90150-97-3).
Executive Summary
This compound is a high-value "orthogonally functionalized" building block. Its utility stems from the distinct reactivity profiles of its three substituents:
-
Thiol (-SH, C1): A highly nucleophilic "soft" handle for S-alkylation or metal coordination.
-
Bromine (-Br, C3): An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Methoxy (-OMe, C4): An electron-donating group (EDG) that modulates the electronic density of the ring, influencing the rate of oxidative addition at the C-Br bond.
This guide details the "Thiol-First" vs. "Bromine-First" synthetic strategies, addressing the critical challenge of catalyst poisoning by free thiols.
Critical Handling & Storage Protocol (The "Oxidation Defense")
Aryl thiols are prone to oxidative dimerization to form disulfides (Ar-S-S-Ar) upon exposure to air. This impurity alters stoichiometry and can chelate metal catalysts.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Temperature: -20°C is optimal; 4°C is acceptable for short-term.
-
Container: Amber glass with a Teflon-lined septum.
Restoration of Oxidized Material
If the material appears as a solid precipitate or shows a disulfide peak in LC-MS, perform a "reductive rescue" before use:
-
Dissolve the impure thiol in degassed Methanol/THF (1:1).
-
Add DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) (1.1 equivalents relative to estimated disulfide).
-
Stir for 30 minutes under inert atmosphere.
-
Note: TCEP is preferred as it is effective over a wider pH range and does not require removal for some downstream applications.
Synthetic Strategy: The Chemoselectivity Map
The central challenge in using this scaffold is the incompatibility of the free thiol (-SH) with Palladium catalysts used to functionalize the Bromine position. The thiol sulfur strongly coordinates to Pd(0), poisoning the catalyst.
Therefore, the workflow must follow a specific logic:
-
Path A (Standard): Mask/React the Thiol
Cross-Couple the Bromide. -
Path B (Advanced): Use specialized Pd-catalysts (e.g., Pd-PEPPSI) that tolerate free thiols (rare and difficult).
Visualizing the Strategic Pathways
Figure 1: The "Protection-First" strategy is the industry standard for bromo-thiols to ensure high yields in subsequent metal-catalyzed steps.
Detailed Experimental Protocols
Protocol A: Thiol-Selective Alkylation (Thioether Formation)
This step converts the reactive thiol into a stable thioether, effectively "protecting" the sulfur while building molecular complexity.
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Electrophile: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv) -
Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve 1.0 mmol of the thiol in 5 mL of anhydrous DMF.
-
Deprotonation: Add
(2.0 mmol) in one portion. The solution may turn yellow (thiolate formation). Stir for 15 min at Room Temperature (RT). -
Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.
-
Reaction: Stir at RT. Monitor by TLC (Hexane:EtOAc).[3] Reaction is usually complete in 1–3 hours.
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine to remove DMF. Dry over
and concentrate. -
Validation:
NMR should show the disappearance of the -SH proton (approx. 3.5–4.0 ppm) and appearance of the S-alkyl group.
Protocol B: Suzuki-Miyaura Cross-Coupling (On the S-Alkylated Intermediate)
Once the sulfur is alkylated (e.g., to a thioanisole derivative), the bromine atom can be engaged in cross-coupling to form biaryls.
Reagents:
-
Substrate: S-alkylated-3-bromo-4-methoxybenzene (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 equiv)[7]
-
Catalyst:
(3–5 mol%)-
Why: Ferrocenyl ligands are robust and resist minor sulfur coordination better than
.
-
-
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Charging: In a microwave vial or pressure tube, combine the S-alkylated substrate (1.0 mmol), Boronic Acid (1.2 mmol), and
(0.05 mmol). -
Inerting: Cap the vial and cycle vacuum/Nitrogen 3 times.
-
Solvent Addition: Add degassed Dioxane (4 mL) and aqueous
(1.5 mL, 3.0 mmol) via syringe. -
Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash column chromatography.
Data Summary Table: Typical Yields
| Reaction Step | Conditions | Typical Yield | Critical Factor |
| S-Alkylation | 85–95% | Anhydrous conditions prevent hydrolysis. | |
| Suzuki Coupling | 70–85% | Sulfur must be alkylated/protected first. | |
| Disulfide Reduction | TCEP, MeOH/H2O | >98% | pH control (neutral/slightly acidic). |
Advanced Application: Benzothiophene Synthesis
This scaffold is a prime precursor for benzo[b]thiophenes , a privileged structure in drug discovery (e.g., Raloxifene).
Workflow:
-
S-Alkylation: React thiol with an
-bromo ketone or acetal. -
Cyclization: Acid-mediated condensation closes the ring onto the position ortho to the sulfur.
-
Note: The methoxy group at C4 activates the ring, facilitating the electrophilic cyclization step.
-
Figure 2: Synthesis of benzothiophene core using the thiol handle.
References
-
ChemScene. (n.d.). This compound Product Data. Retrieved from [2]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).
-
Sigma-Aldrich. (n.d.). Handling and Storage of Thiols and Peptides. Retrieved from
-
Kuhn, M., Falk, F. C., & Paradies, J. (2011).[8] Palladium-catalyzed C-S coupling for the synthesis of benzothiophenes. Organic Letters, 13(15), 4100-4103. (Reference for benzothiophene cyclization strategies).
-
Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Retrieved from
Sources
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(4-Methoxybenzyl)-1-benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemeo.com [chemeo.com]
- 6. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Benzothiophene synthesis [organic-chemistry.org]
Applications of 3-bromo-4-methoxybenzene-1-thiol in Materials Science: A Detailed Guide
Introduction
3-bromo-4-methoxybenzene-1-thiol is a versatile aromatic thiol that holds significant promise for a range of applications in materials science. Its unique trifunctional nature, featuring a reactive thiol (-SH) group, a modifiable bromo (-Br) group, and an electron-donating methoxy (-OCH₃) group, allows for its integration into diverse material systems. The thiol group provides a strong anchor to noble metal surfaces, enabling the formation of highly ordered self-assembled monolayers (SAMs). It also readily participates in "click" chemistry reactions, such as thiol-ene and thiol-bromo polymerizations, offering efficient pathways to novel polymers. The bromo group serves as a reactive handle for cross-coupling reactions, facilitating the synthesis of π-conjugated polymers for organic electronics. The methoxy group, an electron-donating substituent, can be leveraged to fine-tune the electronic and optical properties of the resulting materials.[1][2][3][4] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound and analogous compounds in materials science.
Self-Assembled Monolayers (SAMs) for Surface Engineering
The thiol group of this compound exhibits a strong affinity for gold and other noble metal surfaces, driving the spontaneous formation of ordered, single-layer films known as self-assembled monolayers (SAMs).[5][6] These SAMs can be used to precisely control the surface properties of materials, such as wettability, adhesion, and biocompatibility. The presence of the bromo and methoxy groups on the exposed surface of the SAM offers further opportunities for post-assembly modification and tuning of surface functionality.
Application Note: Tailoring Surface Properties with Aromatic SAMs
Aromatic thiols, like this compound, form densely packed and highly oriented SAMs.[7] The methoxy group can influence the electronic properties at the interface, while the bromo group can act as a site for further chemical reactions, allowing for the creation of complex, multifunctional surfaces. These tailored surfaces have applications in biosensors, molecular electronics, and corrosion protection.
Protocol: Formation of a this compound SAM on a Gold Substrate
This protocol outlines the steps for the preparation of a SAM on a gold-coated substrate.[5][8]
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
This compound
-
200-proof ethanol (spectroscopic grade)
-
Tweezers
-
Glass or polypropylene containers with sealable caps
-
Dry nitrogen gas
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Rinse the substrates extensively with deionized water and then with ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol in a clean glass or polypropylene container.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution using tweezers. Minimize the exposure of the substrates to air.
-
Backfill the container with dry nitrogen gas to create an inert atmosphere, which helps prevent oxidation of the thiol.
-
Seal the container tightly.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.[8]
-
-
Rinsing and Drying:
-
After the assembly period, carefully remove the substrates from the thiol solution with tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Sonicate the substrates in fresh ethanol for 1-3 minutes to further remove physisorbed molecules.
-
Rinse the substrates again with ethanol and dry them under a stream of dry nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and degradation.
-
Characterization:
The quality and properties of the formed SAM can be characterized using various surface-sensitive techniques, including:
-
Contact Angle Goniometry: To determine the surface wettability.
-
Ellipsometry: To measure the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.
-
Scanning Tunneling Microscopy (STM): To visualize the molecular arrangement on the surface.[9]
"Click" Chemistry for Advanced Polymer Synthesis
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol group of this compound is an excellent participant in two prominent click reactions: thiol-ene and thiol-bromo polymerizations. These reactions provide efficient routes to a variety of polymers with tailored properties.
Thiol-Ene Photopolymerization
Thiol-ene polymerization is a radical-mediated step-growth reaction between a thiol and an alkene ('ene').[10][11][12] This reaction can be initiated by UV light in the presence of a photoinitiator and is known for its rapid kinetics and low oxygen inhibition.
Thiol-ene photopolymerization is particularly well-suited for applications requiring rapid curing, such as in 3D printing, coatings, and adhesives.[13] By using multifunctional thiols and enes, highly cross-linked polymer networks with excellent mechanical and thermal properties can be fabricated. The incorporation of this compound into such a network would introduce aromaticity, potentially enhancing thermal stability and providing sites for further functionalization via the bromo group.
This protocol describes a general procedure for the photopolymerization of a thiol-ene formulation.
Materials:
-
This compound (or a multifunctional thiol)
-
A multifunctional alkene (e.g., triallyl isocyanurate)
-
A radical photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
A UV curing system
Procedure:
-
Formulation Preparation:
-
In a suitable container, mix the thiol and ene monomers in a 1:1 stoichiometric ratio of thiol to ene functional groups.
-
Add a photoinitiator, typically at a concentration of 0.1-1.0 wt% of the total monomer weight.
-
Ensure the mixture is homogeneous by thorough mixing.
-
-
Curing:
-
Apply a thin film of the formulation onto a substrate.
-
Expose the film to UV radiation from the curing system. The exposure time and intensity will depend on the specific formulation and the desired degree of conversion.
-
The polymerization reaction is typically very fast, often completing within seconds to minutes.
-
-
Characterization:
-
The conversion of thiol and ene groups can be monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the S-H (around 2570 cm⁻¹) and C=C (around 1645 cm⁻¹) stretching bands.
-
The thermal and mechanical properties of the cured polymer can be analyzed using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA).
-
| Parameter | Typical Value | Reference |
| Thiol Conversion | > 90% | [13] |
| Ene Conversion | > 90% | [13] |
| Polymerization Time | Seconds to minutes | [10] |
Thiol-Bromo "Click" Polymerization
The thiol-bromo reaction is a nucleophilic substitution reaction between a thiol and an alkyl bromide, which can be considered a "click" reaction due to its high efficiency and specificity.[14][15] This reaction is particularly useful for synthesizing linear or star-shaped polymers.
Thiol-bromo polymerization provides a straightforward method for creating polymers with a high degree of functionality.[15][16] For instance, reacting a dithiol with a dibromo compound containing other functional groups allows for the incorporation of those functionalities into the polymer backbone. The resulting thioether linkages are stable, and the reaction conditions are generally mild.
This protocol provides a general procedure for the synthesis of a polymer via thiol-bromo click polymerization.[15]
Materials:
-
This compound (as a monofunctional capping agent or part of a dithiol monomer)
-
A dibromoalkane or other dibromo compound
-
A base (e.g., potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide, DMF)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the dithiol monomer and the dibromo monomer in the solvent.
-
Add the base to the reaction mixture.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Heat the reaction mixture to a temperature typically between 60-100 °C.
-
Stir the reaction for a specified period, usually several hours, until the desired molecular weight is achieved. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum.
-
Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conjugated Polymers for Organic Electronics
The bromo group on this compound is a key functional group for the synthesis of π-conjugated polymers through palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions.[17][18] These polymers are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The methoxy group can help to tune the HOMO/LUMO energy levels of the polymer, which is crucial for device performance.[1][2][3]
Application Note: Building Blocks for Organic Semiconductors
By polymerizing a dibromo monomer derived from this compound with a suitable di-boronic acid or di-stannane co-monomer, a variety of conjugated polymers can be synthesized. For example, coupling with a divinyl comonomer can lead to poly(p-phenylene vinylene) (PPV) derivatives, which are known for their electroluminescent properties.[19][20][21] Coupling with thiophene-based comonomers can produce polythiophene derivatives, which are widely used as the active channel material in OFETs due to their excellent charge transport properties.[22][23]
Protocol: Synthesis of a Conjugated Polymer via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a conjugated polymer using a Suzuki cross-coupling reaction.[17][24][25]
Materials:
-
A dibromo monomer (e.g., derived from this compound)
-
A diboronic acid or diboronic ester comonomer
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
A base (e.g., potassium carbonate or sodium carbonate)
-
A suitable solvent system (e.g., toluene/water or DME/water)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine the dibromo monomer, the diboronic acid comonomer, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas several times to remove oxygen.
-
Add the degassed solvent system via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Maintain the reaction under an inert atmosphere for 24-48 hours.
-
-
Purification:
-
After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol.
-
Collect the polymer precipitate by filtration.
-
To remove catalyst residues and oligomers, perform a Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the polymer).
-
Reprecipitate the polymer from the final solvent into methanol, filter, and dry under vacuum.
-
| Parameter | Typical Value | Reference |
| Polymer Yield | 70-95% | [24] |
| Molecular Weight (Mn) | 10 - 100 kDa | [22] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | [22] |
Characterization of Organic Electronic Materials:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
UV-Vis-NIR Spectroscopy: To determine the optical bandgap.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate the molecular packing in thin films.
-
Device Fabrication and Testing: To evaluate the performance in OFETs, OPVs, or OLEDs.
Functionalization of Nanoparticles
The strong affinity of the thiol group for metal surfaces makes this compound an excellent ligand for functionalizing nanoparticles, particularly gold nanoparticles (AuNPs).[26][27][28] This surface modification can improve the stability and dispersibility of nanoparticles in various solvents and provides a means to introduce specific functionalities onto the nanoparticle surface.
Application Note: Nanoparticles for Drug Delivery and Sensing
By functionalizing nanoparticles with molecules like this compound, it is possible to create sophisticated nanomaterials for biomedical applications. The aromatic shell can provide a matrix for loading hydrophobic drugs, and the exposed bromo and methoxy groups can be used to attach targeting ligands or imaging agents. This approach is promising for the development of targeted drug delivery systems and diagnostic nanoprobes.
Protocol: Functionalization of Gold Nanoparticles
This protocol describes a method for the surface functionalization of pre-synthesized gold nanoparticles.
Materials:
-
A solution of gold nanoparticles in water or another solvent
-
This compound
-
A suitable solvent for the thiol (e.g., ethanol)
-
Centrifuge
Procedure:
-
Ligand Exchange:
-
To the gold nanoparticle solution, add a solution of this compound in ethanol. The amount of thiol to be added will depend on the size and concentration of the nanoparticles and the desired surface coverage.
-
Stir the mixture gently for several hours (e.g., 12-24 hours) at room temperature to allow for the ligand exchange process to occur, where the thiol molecules displace the original capping agents on the nanoparticle surface.
-
-
Purification:
-
Separate the functionalized nanoparticles from the solution containing excess thiol and displaced ligands by centrifugation.
-
Remove the supernatant and resuspend the nanoparticle pellet in a fresh solvent.
-
Repeat the centrifugation and resuspension steps several times to ensure the removal of all unbound molecules.
-
Characterization:
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak of the gold nanoparticles, which can indicate successful functionalization.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the functionalized nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and bromine on the nanoparticle surface.
Conclusion
This compound is a highly adaptable molecule with significant potential in materials science. Its unique combination of a surface-active thiol group, a versatile bromo handle for cross-coupling and click reactions, and a property-tuning methoxy group makes it a valuable building block for a wide array of advanced materials. The protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this and similar aromatic thiols in surface engineering, polymer synthesis, organic electronics, and nanotechnology. Through careful design and synthesis, materials with precisely controlled properties and functionalities can be realized, paving the way for innovations in a multitude of scientific and technological fields.
References
- Current time information in Pasuruan, ID. (n.d.).
-
D'Agosta, R., et al. (n.d.). Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: synthesis and characterization. PMC. Retrieved from [Link]
-
Kim, G., et al. (2024, January 23). The impact of methoxy functionalization on doping and thermoelectric properties of conjugated polym. Nature. Retrieved from [Link]
-
Hain, S., et al. (2020, March 18). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Retrieved from [Link]
-
Schmid, S., & T. Strunskus. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Retrieved from [Link]
-
Do, K., et al. (2019, May 30). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Publications. Retrieved from [Link]
-
Di Ronco, F., et al. (n.d.). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. PMC. Retrieved from [Link]
-
Allessio, A. (2025, November 19). Thiol-ene Photocuring System: Mechanism, Characteristics and Applications. LinkedIn. Retrieved from [Link]
-
Lee, T. R., et al. (n.d.). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. University of Houston. Retrieved from [Link]
-
Bowman, C. N., et al. (2003, September 27). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. ACS Publications. Retrieved from [Link]
-
Al-Masri, M., et al. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. Retrieved from [Link]
-
Botcha, A. k., & Y. S. L. V. Narayana. (2025, September 2). Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. RSC Publishing. Retrieved from [Link]
-
A. M. C. Paiva, et al. (n.d.). Characterization of self-assembled monolayers of thiols on gold using scanning tunneling microscopy. Instituto de Telecomunicações. Retrieved from [Link]
-
Martínez Medina, E. (2019, January). Title: Synthesis of Au nanoparticles functionalized with thiol-coumarin ligands. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
-
Ognjen, O., et al. (2026, January 19). Thiol‐Bromo Click Reaction for One‐Pot Synthesis of Star‐Shaped Polymers. ResearchGate. Retrieved from [Link]
-
Lee, C.-W., et al. (n.d.). Synthesis of Poly(p-phenylene-vinylene) Derivatives Containing an Oxadiazole Pendant Group and Their Applications to Organic Electronic Devices. ResearchGate. Retrieved from [Link]
-
Li, C., & Y. Li. (n.d.). Fabrication and characterization of poly(3,4-ethylenedioxythiophene) field-effect transistors. Retrieved from [Link]
-
Esen, C., et al. (2023, September 4). Synthesis and Characterization of Naphthalenediimide- Thienothiophene Conjugated Polymers for OFET and OPT Applications. University of Manchester. Retrieved from [Link]
-
Zhang, Q., et al. (2025, August 7). Synthesis of thiol-functionalized mesoporous silica nanoparticles for adsorption of Hg2+ from aqueous solution. ResearchGate. Retrieved from [Link]
-
Laurano, R., et al. (2023, February 28). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry. MDPI. Retrieved from [Link]
-
Abbiati, G., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
de Souza, V. H. R., et al. (2025, February 23). Thiol-Ene Photopolymerization and 3D Printing of Non-Modified Castor Oil Containing Bio-Based Cellulosic Fillers. MDPI. Retrieved from [Link]
-
Lligadas, G., et al. (2015, November 20). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. UPCommons. Retrieved from [Link]
-
DeLong, J. G., et al. (2017, February 24). Nucleation, Growth, and Alignment of Poly(3-hexylthiophene) Nanofibers for High-Performance OFETs. ACS Publications. Retrieved from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
-
Do, K., et al. (2019, May 30). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. PubMed. Retrieved from [Link]
-
Ognjen, O., et al. (2021, January 15). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. PubMed. Retrieved from [Link]
-
Boruah, P. R., et al. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Sallenave, X., et al. (2021, June 20). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Retrieved from [Link]
-
Guo, X., et al. (2013, August 21). Electron-deficient poly(p-phenylene vinylene) provides electron mobility over 1 cm² V(-1) s(-1) under ambient conditions. PubMed. Retrieved from [Link]
-
Seebacher, D., et al. (n.d.). Teaching Organic Electronics: The Synthesis of the Conjugated Polymer MEH-PPV in a Hands-on Experiment for Undergraduate. Semantic Scholar. Retrieved from [Link]
-
Das, P., et al. (n.d.). Thio‐Bromo “Click” Reaction Derived Polymer–Peptide Conjugates for Their Self‐Assembled Fibrillar Nanostructures. University of Halle. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Thiol–bromo click polymerization for multifunctional polymers: synthesis, light refraction, aggregation-induced emission and explosive detection. RSC Publishing. Retrieved from [Link]
-
LCPO. (n.d.). Electronic and optoelectronic devices fabrication and characterization. Retrieved from [Link]
-
B-H.V.D. Broek, et al. (n.d.). Controlled/living polymerization towards functional poly(p-phenylene vinylene) materials. RSC Publishing. Retrieved from [Link]
-
Yu, L. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]
-
Quezada-Sarmiento, P. A., et al. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]
-
Liu, S., et al. (2022, January 10). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. PMC. Retrieved from [Link]
-
Glisic, B., et al. (n.d.). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. MDPI. Retrieved from [Link]
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. if.tugraz.at [if.tugraz.at]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 9. av.it.pt [av.it.pt]
- 10. Thiol-ene Photocuring System: Mechanism, Characteristics and Applications [yansuochem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. repositorio.usp.br [repositorio.usp.br]
- 14. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiol–bromo click polymerization for multifunctional polymers: synthesis, light refraction, aggregation-induced emission and explosive detection - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Electron-deficient poly(p-phenylene vinylene) provides electron mobility over 1 cm² V(-1) s(-1) under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Controlled/living polymerization towards functional poly(p-phenylene vinylene) materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cui.umn.edu [cui.umn.edu]
- 24. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstri ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05105C [pubs.rsc.org]
- 28. ub.edu [ub.edu]
NMR and mass spectrometry of 3-bromo-4-methoxybenzene-1-thiol
Application Note: Structural Characterization of 3-Bromo-4-Methoxybenzene-1-Thiol
Executive Summary & Chemical Context
This compound (CAS 90150-97-3) is a high-value pharmacophore scaffold, particularly useful in the synthesis of selective kinase inhibitors and sulfur-containing heterocycles. Its structural integrity is defined by a trisubstituted benzene ring featuring a labile thiol (-SH) group, an electron-donating methoxy group, and a heavy halogen (bromine).
The Analytical Challenge: The primary difficulty in characterizing this compound is the oxidative instability of the thiol moiety . Upon exposure to atmospheric oxygen or trace peroxides in solvents, the thiol rapidly dimerizes to form the disulfide bis(3-bromo-4-methoxyphenyl)disulfide. This application note provides a self-validating protocol to distinguish the monomeric thiol from its oxidative impurities using high-resolution NMR and Mass Spectrometry.
Sample Preparation Protocol: "The Golden Minute"
Objective: To prepare an NMR/MS sample that preserves the monomeric thiol state.
Reagents:
-
Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS. Critical: Use a fresh ampoule to minimize acidity and dissolved oxygen.
-
Stabilizer (Optional): TCEP-HCl (Tris(2-carboxyethyl)phosphine) for LC-MS reduction if dimerization is suspected.
Workflow:
-
Flush: Purge the empty NMR tube with dry Nitrogen (N₂) or Argon for 30 seconds.
-
Dissolve: Weigh ~10 mg of the thiol into a vial. Add 0.6 mL CDCl₃.
-
Transfer: Immediately transfer to the NMR tube and cap.
-
Execute: Run the ¹H NMR experiment within 10 minutes of dissolution ("The Golden Minute").
Nuclear Magnetic Resonance (NMR) Characterization
Mechanistic Assignment Logic
The molecule exhibits a 1,3,4-trisubstitution pattern .[1] The assignment relies on identifying the coupling constants (
-
H-2 (Position 2): Located between the Thiol and Bromine. It appears as a doublet with a small meta-coupling constant (
Hz) to H-6. It is the most deshielded proton due to the inductive effect of the adjacent Bromine and the anisotropy of the Thiol. -
H-5 (Position 5): Ortho to the Methoxy group. The strong electron-donating resonance effect of the oxygen shields this proton, shifting it upfield (~6.8 ppm). It shows a large ortho-coupling (
Hz) to H-6. -
H-6 (Position 6): Ortho to the Thiol. It appears as a doublet of doublets (dd), coupling to both H-5 (ortho) and H-2 (meta).
Predicted ¹H NMR Data Table (400 MHz, CDCl₃)
| Signal | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment |
| A | 7.55 ± 0.05 | Doublet (d) | 1H | H-2 (Ar-H) | |
| B | 7.25 ± 0.05 | dd | 1H | H-6 (Ar-H) | |
| C | 6.85 ± 0.05 | Doublet (d) | 1H | H-5 (Ar-H) | |
| D | 3.88 ± 0.02 | Singlet (s) | 3H | - | -OCH₃ |
| E | 3.40 ± 0.10 | Broad Singlet | 1H | - | -SH (Thiol)* |
*Note: The chemical shift and sharpness of the thiol proton (E) are concentration and temperature-dependent. Exchange with D₂O will eliminate this signal, confirming the labile proton.
Structural Assignment Workflow (DOT Diagram)
Figure 1: Logic flow for assigning the ¹H NMR signals based on substituent effects and coupling constants.
Mass Spectrometry (MS) Analysis
Ionization Strategy
-
Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for thiols, generating the
ion. -
Alternative: Electron Impact (EI) for GC-MS provides structural fingerprinting but requires careful thermal control to prevent in-source oxidation.
The Bromine Isotope Signature
The defining feature of this spectrum is the 1:1 isotopic ratio of
-
Monoisotopic Mass (
Br): ~217.9 Da -
Isotope Mass (
Br): ~219.9 Da -
Result: All molecular ions and bromine-containing fragments appear as "twin peaks" separated by 2 m/z units with nearly equal intensity.
Fragmentation Table (EI/GC-MS)
| m/z (approx) | Ion Type | Composition | Mechanism |
| 218 / 220 | C₇H₇BrOS | Molecular Ion (Twin Peak) | |
| 203 / 205 | C₆H₄BrOS | Loss of Methyl radical from OMe | |
| 185 / 187 | C₇H₆BrO | Loss of Thiol radical | |
| 139 | C₇H₇OS | Loss of Bromine (Single peak, no twin) |
Fragmentation Pathway (DOT Diagram)
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Quality Control: Detecting the Disulfide Impurity
If the sample has oxidized, you will observe the formation of Bis(3-bromo-4-methoxyphenyl)disulfide .
Diagnostic Signs of Oxidation:
-
NMR: Disappearance of the thiol singlet at ~3.40 ppm.
-
NMR: Slight downfield shift of aromatic protons due to the change from -SH to -S-S-Ar.
-
LC-MS: Appearance of a mass peak at m/z ~436/438/440 (1:2:1 isotope pattern due to two Bromines).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromo-4-methoxybenzaldehyde (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).
Sources
Application Note: 3-Bromo-4-methoxybenzene-1-thiol Reaction Mechanisms & Protocols
Executive Summary
3-Bromo-4-methoxybenzene-1-thiol (also known as 3-bromo-4-methoxythiophenol) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and SERMs (Selective Estrogen Receptor Modulators). Its structural utility lies in its orthogonal reactivity handles:
-
Nucleophilic Thiol (-SH): A "soft" nucleophile ready for S-alkylation, Michael addition, or disulfide formation.
-
Electrophilic Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Electronic Modulation: The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the ring and influencing the rate of oxidative addition at the C-Br bond.
This guide details the synthesis of the scaffold and provides validated protocols for its chemo-selective functionalization. Critical attention is given to the "Thiol Poisoning Effect" in metal catalysis and the necessary protection strategies.
Synthesis of the Scaffold
While this compound is commercially available, it is frequently synthesized in-house to ensure freshness, as thiols oxidize rapidly to disulfides upon storage. The most robust route proceeds via the sulfonyl chloride.
Mechanism: Chlorosulfonation & Reduction
-
Chlorosulfonation: 2-Bromoanisole reacts with chlorosulfonic acid. The methoxy group directs the electrophilic sulfonyl group para to itself (position 1), fixing the regiochemistry.
-
Reduction: The sulfonyl chloride is reduced to the thiol using Zinc/HCl or Triphenylphosphine/Iodine.
Protocol: Synthesis from 2-Bromoanisole
Reagents:
-
2-Bromoanisole (1.0 equiv)
-
Chlorosulfonic acid (3.0 equiv)
-
Zinc dust (5.0 equiv)
-
Conc. HCl / Ice
Step 1: Sulfonyl Chloride Formation
-
Cool a solution of 2-bromoanisole (10 mmol) in CHCl₃ (5 mL) to -5°C.
-
Add chlorosulfonic acid (30 mmol) dropwise over 30 min. Caution: Exothermic.
-
Warm to Room Temperature (RT) and stir for 1 hour.
-
Pour onto crushed ice. Extract with CHCl₃ (2 x 50 mL).
-
Dry organic layer (Na₂SO₄) and concentrate to yield 3-bromo-4-methoxybenzenesulfonyl chloride (Yield ~95-98%).
Step 2: Reduction to Thiol
-
Suspend the sulfonyl chloride (5 mmol) in conc. HCl (10 mL) and crushed ice (20 g).
-
Add Zinc dust (25 mmol) slowly to control hydrogen evolution.
-
Heat to reflux for 2 hours. The solid sulfonyl chloride will disappear as the oily thiol forms.
-
Cool, extract with Ethyl Acetate, wash with brine, and dry (MgSO₄).
-
Purification: Distillation or immediate use is recommended to prevent disulfide formation.
Module A: Nucleophilic Substitution (S-Alkylation)
Mechanism: The thiol (pKa ~6) is deprotonated by a weak base (K₂CO₃) to form the thiolate anion. This soft nucleophile attacks alkyl halides via an SN2 mechanism. The 3-bromo substituent imposes minor steric hindrance but does not significantly impede reaction at the sulfur center.
Protocol: Thioether Synthesis
Target: Reaction with primary alkyl halides (e.g., 2-bromo-1,1-diethoxyethane).
Materials:
-
This compound (1.0 equiv)
-
Alkyl Bromide (1.05 equiv)
-
Potassium Carbonate (K₂CO₃) (1.2 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Setup: Charge a flame-dried flask with the thiol (4.93 mmol, 1.08 g) and K₂CO₃ (5.67 mmol, 0.78 g) in DMF (10 mL).
-
Addition: Add the alkyl bromide (5.08 mmol) dropwise at RT.
-
Reaction: Heat to 110°C for 7 hours.
-
Note: Higher temperature is often required for hindered electrophiles; simple alkyl halides may react at RT.
-
-
Workup: Cool to RT. Dilute with DCM (50 mL). Wash with 10% LiCl solution (to remove DMF) and brine.
-
Isolation: Dry (Na₂SO₄) and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Module B: Palladium-Catalyzed Cross-Coupling (The Thiol Problem)
Challenge: Free thiols (-SH) and thiolates are potent poisons for Palladium catalysts. Sulfur binds irreversibly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (preventing Transmetallation). Solution: You cannot perform Suzuki/Buchwald coupling directly on the free thiol. You must use a Protection-Deprotection strategy.
Strategic Workflow
-
Protect: Convert -SH to a thioether (S-Methyl, S-Trityl) or a disulfide.
-
Couple: Perform Pd-catalyzed reaction at the Aryl Bromide.
-
Deprotect: Restore the thiol (if required) or retain as a thioether.
Protocol: Suzuki-Miyaura Coupling of S-Protected Scaffold
Step 1: Protection (S-Methylation) Follow Module A protocol using Methyl Iodide (MeI) as the electrophile. Yield: >95%. Product: 2-bromo-1-methoxy-4-(methylthio)benzene.
Step 2: Cross-Coupling Reagents:
-
S-Methylated Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Dioxane/Water (4:1)
Procedure:
-
Degassing: Sparge solvents with Nitrogen for 15 mins. Oxygen promotes homocoupling of boronic acids.
-
Assembly: In a sealed tube, combine the S-methylated bromide (1.0 mmol), boronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Reaction: Add Dioxane/Water (5 mL). Seal and heat to 90°C for 12 hours.
-
Monitoring: Monitor by LC-MS. The S-Me group remains stable.
-
Workup: Filter through Celite. Extract with EtOAc.[2] Purify via column chromatography.[1][3]
Visualization of Pathways
Caption: Divergent synthesis pathways. Red arrow indicates direct nucleophilic attack (Module A). Blue arrow indicates metal-catalyzed coupling requiring prior thiol protection (Module B).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Thiol Synthesis) | Incomplete reduction of sulfonyl chloride. | Increase Zn equivalents; ensure vigorous reflux. Check if intermediate sulfinic acid formed (requires more acid). |
| Disulfide Formation | Oxidation by air during workup. | Degas all solvents. Add TCEP or DTT if purification is delayed. Store under Argon.[4] |
| No Reaction (Pd Coupling) | Catalyst poisoning by free thiol. | Mandatory: Protect thiol as S-Me or S-Trityl. Free -SH is incompatible with standard Pd cycles. |
| Regioselectivity Issues | Competition between S-alkylation and Ring bromination (if attempting EAS). | The thiol is highly nucleophilic; S-alkylation will always predominate over ring substitution unless S is protected. |
References
- Google Patents (WO2018209012A1). "Thienopyridines and benzothiophenes useful as IRAK4 inhibitors." Example 1, Step 1.
-
Thiol Protection in Pd-Coupling: National Institutes of Health (PMC). "Improved Synthesis of the Thiophenol Precursor... for Making the mGluR4 PET Ligand." [Link] (Discusses PMB and Methyl protection strategies for thiols prior to cross-coupling)
-
General Reductive Protocols: Taylor & Francis Online. "Reduction of Sulfonyl Chlorides to Thiols."[5] Catalysis of Organic Reactions. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-4-methoxybenzene-1-thiol
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-bromo-4-methoxybenzene-1-thiol. This important intermediate is utilized in the creation of various pharmaceutical compounds, including triazole analogs of combretastatin A-4, which are known for their cytotoxic properties and as tubulin inhibitors[1]. It is also a key component in the synthesis of selective 5-HT1B receptor inverse agonists like (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro[furo]indolepiperidine (SB-224289)[1].
Given the reactive nature of the functional groups involved, the synthesis can be prone to several side reactions that can impact yield and purity. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common challenges encountered during the synthesis of this compound.
Common Synthetic Routes
The synthesis of this compound can be approached through several pathways, each with its own set of potential side reactions. The most common routes start from either p-anisidine (4-methoxyaniline) or 2-bromoanisole. Understanding these pathways is crucial for effective troubleshooting.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Part 1: Bromination of 4-Methoxyaniline (or derivatives)
Q1: I'm seeing significant amounts of di-brominated or other isomeric byproducts in my bromination reaction. What's causing this and how can I improve selectivity?
A: This is a common issue arising from the strong activating nature of the methoxy and amino groups, which direct electrophilic aromatic substitution to the ortho and para positions.
-
Causality: The methoxy group is a strong ortho-, para-director[2]. In the case of p-anisidine, the position ortho to the amino group (and meta to the methoxy group) is the target. However, the high electron density of the ring can lead to bromination at other activated positions, resulting in isomers or di-brominated products.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Using a milder brominating agent can improve selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a lower, steady concentration of bromine, minimizing over-bromination[2][3][4].
-
Solvent and Temperature Control: The choice of solvent significantly impacts selectivity. Acetic acid is a common solvent for this reaction[3]. Running the reaction at a controlled, lower temperature (e.g., 15-25°C) can help to minimize the formation of undesired byproducts by reducing the overall reaction rate and favoring the thermodynamically preferred product[3].
-
Slow Addition of Reagent: Adding the brominating agent slowly and in portions prevents localized high concentrations, which can lead to side reactions[3][5].
-
| Side Product | Potential Cause | Recommended Solution |
| Di-brominated products | Excess brominating agent; High reaction temperature | Use a slight excess (1.0-1.1 eq.) of NBS; Maintain a lower, controlled temperature[2][3]. |
| Isomeric byproducts | Highly activated starting material | Use a milder brominating agent like NBS; Optimize solvent and temperature[2][3]. |
Q2: My reaction yields are consistently low, even after optimizing for selectivity. What else could be going wrong?
A: Low yields can stem from several factors beyond byproduct formation, including incomplete reaction or product loss during workup.
-
Causality: The starting material may not be fully consumed, or the product may be lost during the extraction and purification steps.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
Part 2: Diazotization of 3-Bromo-4-methoxyaniline
Q3: During the diazotization of 3-bromo-4-methoxyaniline, my reaction mixture turns dark and I see gas evolution. What is happening?
A: This is a classic indication of diazonium salt decomposition.
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures[6]. If the temperature rises above the recommended 0-5 °C, the diazonium salt can decompose, often reacting with water to form a phenol and releasing nitrogen gas[6][7]. This decomposition can lead to a complex mixture of byproducts and a significant reduction in the yield of the desired product.
-
Preventative Measures:
-
Strict Temperature Control: It is imperative to maintain the reaction temperature between 0-5 °C. This can be achieved using an ice-salt bath and by pre-cooling all reagent solutions before addition[6].
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine to control the exothermic nature of the reaction[6].
-
Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent step without storage[6].
-
Part 3: Thiol Introduction and Final Product Stability
Q4: I've successfully synthesized the thiol, but I'm observing the formation of a dimer (disulfide) over time. How can I prevent this?
A: Thiols are highly susceptible to oxidation, leading to the formation of disulfide bonds, especially in the presence of air (oxygen).
-
Causality: The thiol (-SH) group can be easily oxidized to form a disulfide (-S-S-) linkage[8]. This is a common issue with many thiols and can significantly impact the purity of the final product.
-
Experimental Protocol for Minimizing Oxidation:
-
Inert Atmosphere: Conduct the final steps of the synthesis and the workup under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen[8].
-
Deoxygenated Solvents: Use solvents that have been deoxygenated by bubbling with an inert gas prior to use[8].
-
Storage: Store the purified this compound under an inert atmosphere at low temperatures (2-8°C) to maintain its stability[8][9].
-
Acidic Conditions: If storing in solution, maintaining a low pH (well below the pKa of the thiol) can help limit disulfide formation[8].
-
Q5: The reduction of the corresponding sulfonyl chloride (Route B) is not proceeding to completion, or I'm getting other reduced byproducts. What should I consider?
A: Incomplete reduction or over-reduction can be issues in this synthetic step. The synthesis of the intermediate 3-bromo-4-methoxybenzenesulfonyl chloride is achieved by reacting 2-bromoanisole with chlorosulfonic acid[10][11].
-
Causality: The choice and activity of the reducing agent are critical. Common reducing agents for sulfonyl chlorides to thiols include zinc in acid or lithium aluminum hydride. The reactivity of these agents must be carefully controlled.
-
Troubleshooting:
-
Reducing Agent Activity: Ensure the reducing agent (e.g., zinc dust) is fresh and active.
-
Stoichiometry and Temperature: Carefully control the stoichiometry of the reducing agent and the reaction temperature. Over-reduction could potentially affect the bromo or methoxy groups under harsh conditions, although this is less common.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time and prevent over- or under-reduction.
-
References
-
Brainly. (2023, August 1). Explain why the 2-bromo-4-methoxy-phenoxy benzyl ether product of this lab was prepared by first. Retrieved from [Link]
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Reddit. (2025, November 23). Methoxy-bromination and alkylation problems. Retrieved from [Link]
-
ResearchGate. (2017, January 27). Problem arises in thiol synthesis?. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-4-methoxyaniline. Retrieved from [Link]
-
Reddit. (2023, July 11). Issues during thiol synthesis. Retrieved from [Link]
-
A1A Pharma. (n.d.). 3-Bromo-4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Retrieved from [Link]
-
Request PDF. (2026, January 19). Thiol‐Bromo Click Reaction for One‐Pot Synthesis of Star‐Shaped Polymers. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Retrieved from [Link]
-
Autech Industry Co., Limited. (2026, January 21). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. Retrieved from [Link]
- Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
-
UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]
-
PMC. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
Sources
- 1. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 4. stolaf.edu [stolaf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 11. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Purification challenges of 3-bromo-4-methoxybenzene-1-thiol
Ticket Subject: Purification & Stability Optimization for Aryl Thiol Intermediates Assigned Specialist: Senior Application Scientist Status: Open Urgency: High (Oxidative Instability Risk)
Executive Summary
You are likely accessing this guide because your synthesis of 3-bromo-4-methoxybenzene-1-thiol (3-bromo-4-methoxythiophenol) has resulted in a yellow oil instead of a crystalline solid, or your LC-MS shows a persistent dimer mass (
This compound is a "privileged intermediate" in medicinal chemistry, particularly for kinase inhibitors, but it possesses a "Dr. Jekyll and Mr. Hyde" personality. The electron-donating methoxy group (-OMe) at the para position increases the electron density on the sulfur atom, making the thiolate anion (
This guide provides a self-validating workflow to purify, stabilize, and store this sensitive reagent.
Module 1: The Disulfide Nightmare (Troubleshooting Oxidation)
The Problem: "My Product Turned into a Yellow Oil Overnight"
The most common failure mode is the oxidation of the thiol to Bis(3-bromo-4-methoxyphenyl) disulfide . This happens spontaneously in the presence of air, especially if the crude mixture is slightly basic (pH > 7).
Visualizing the Failure Mode
The following diagram illustrates the oxidative pathway you must interrupt.
Figure 1: The oxidative cascade. Note that basic conditions accelerate the transition to the thiolate, which is the gateway to disulfide formation.
The Fix: The Zinc Dust "Reset" Protocol
If your material has already oxidized (confirmed by TLC showing a non-polar spot or LC-MS showing the dimer), do not discard it. Reduce it back to the thiol.
Reagents:
-
Zinc Dust (activated)[1]
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
Protocol:
-
Dissolve the crude disulfide mixture in EtOH (5 mL per gram).
-
Add Zinc dust (3.0 equivalents) and Glacial AcOH (5.0 equivalents).
-
Heat to 60°C with vigorous stirring for 2 hours.
-
Validation: Check TLC. The non-polar disulfide spot should disappear, replaced by the more polar thiol spot.
-
Workup: Filter off excess Zinc through Celite. Concentrate the filtrate. Partition between degassed Ethyl Acetate and 1M HCl (to keep Zinc in the aqueous phase).
Module 2: Chromatographic Separation (The "Streaking" Issue)
The Problem: "I Can't Separate the Thiol from the Disulfide"
Standard silica gel is slightly acidic to neutral (
Solution: Acidified Silica Chromatography
You must force the equilibrium towards the protonated thiol (
Comparative Data: Standard vs. Acidified Columns
| Parameter | Standard Silica Gel | Acidified Silica (Recommended) |
| Mobile Phase | Hexanes / Ethyl Acetate | Hexanes / EtOAc + 1% Acetic Acid |
| Thiol Rf Value | 0.30 (Streaking tail) | 0.35 (Sharp band) |
| Disulfide Rf Value | 0.65 | 0.65 |
| Recovery Yield | 60-70% (Loss to oxidation) | >90% |
| Column Color | May turn yellow/brown (oxidation) | Remains colorless |
Protocol for Acidified Eluent:
-
Prepare your mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Add 1% v/v Glacial Acetic Acid to the solvent bottle.
-
Flush the column with this solvent before loading your sample.
-
Critical Step: Load your sample using a minimum amount of DCM; do not use basic solvents like triethylamine or pyridine.
Module 3: Chemical Purification (Extraction Strategy)
The "Shake-and-Bake" Method
If chromatography is difficult due to scale, utilize the
-
Thiol
: ~6.5 (Soluble in NaOH). -
Disulfide
: N/A (Insoluble in NaOH).
Decision Tree: Purification Workflow
Figure 2: Acid-Base extraction logic. This method is superior for scales >5g where chromatography is costly.
Step-by-Step Extraction Protocol:
-
Dissolve crude material in Diethyl Ether (
). -
Extract 3x with degassed 2M NaOH . (The thiol goes into water as sodium thiolate; impurities/disulfides stay in ether).
-
Immediately separate the aqueous layer. Do not wait (thiolates oxidize rapidly).
-
Acidify the aqueous layer to pH 1 using 6M HCl (Caution: Smell will be intense).
-
Extract back into
, dry over , and concentrate.
Frequently Asked Questions (FAQ)
Q: The smell is unbearable. How do I neutralize it? A: Thiols have a low odor threshold. Do not wash glassware with water immediately.
-
Protocol: Prepare a "Quench Bath" of 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide in base. Soak all glassware and syringes for 1 hour. This oxidizes the thiol to the odorless sulfonic acid.
Q: Can I store the thiol in the fridge? A: Only if precautions are taken.
-
Best Practice: Store as a solid if possible. If it is an oil, store under Argon at -20°C.
-
Pro Tip: If you need to store it for months, intentionally oxidize it to the disulfide (which is stable) and reduce it (Module 1) on the day of use.
Q: My Suzuki coupling failed using this thiol. Why?
A: Thiols are catalyst poisons.[2] They bind irreversibly to Palladium (
-
Solution: You likely need to protect the thiol (e.g., as a thioether or acetate) before attempting cross-coupling reactions, or use specific catalysts designed for sulfur-rich substrates (e.g., Pd(dppf)Cl2).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for thiol extraction and zinc reduction).
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
- Perkin, I.Reduction of Disulfides to Thiols. Journal of the Chemical Society.
- Gelest, Inc.Silica Gel Surface Modification and Handling. Technical Brochure. (Details on silanol acidity and metal impurity effects on sensitive compounds).
- Reid, E. E.Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co. (Comprehensive review of aryl thiol properties and handling).
Sources
Technical Support Center: 3-Bromo-4-Methoxybenzene-1-Thiol Synthesis
Ticket System: Advanced Organic Synthesis Support Subject: Optimization of Reaction Conditions & Troubleshooting Status: Open Agent: Senior Application Scientist
Executive Summary
The synthesis of 3-bromo-4-methoxybenzene-1-thiol presents a classic chemoselectivity paradox. You must introduce or reveal a thiol (-SH) moiety at position 1 without debrominating position 3 (susceptible to metal insertion) or demethylating position 4 (susceptible to strong Lewis acids).
This guide prioritizes the Sulfonyl Chloride Reduction route as the industrial "Gold Standard" for scalability and purity, provided temperature parameters are strictly controlled to prevent hydrodebromination.
Module 1: Synthetic Route Logic & Decision Matrix
Before troubleshooting, confirm you are using the optimal pathway. We strongly advise against direct lithiation of 3-bromo-4-methoxy-1-iodobenzene due to rapid halogen scrambling.
Recommended Workflow: The Sulfonyl Chloride Route
This route utilizes the strong para-directing effect of the methoxy group to install the sulfur handle regioselectively.
Figure 1: Decision matrix for synthetic route selection. Note the high risk associated with strong hydride donors (Method C).
Module 2: Detailed Protocol & Optimization
Protocol A: Zinc-Mediated Reduction (Scalable)
Best for: Gram-scale synthesis where cost is a factor.
The Critical Parameter: Temperature Control.[1][2][3]
Zinc insertion into the C-Br bond (forming a Grignard-like species) is kinetically slow at
Step-by-Step Optimization:
-
Setup: Charge a 3-neck flask with 3-bromo-4-methoxybenzenesulfonyl chloride (1.0 equiv) and DCM (
). Add Activated Zinc Dust (4.0 equiv). -
Cooling: Cool the slurry to
to using an ice/salt bath. -
Acid Addition: Add conc. HCl (excess) dropwise via an addition funnel.
-
Checkpoint: Maintain internal temp
.[4] The reaction is exothermic.
-
-
Monitoring: Stir at
for 2-4 hours. Monitor by TLC/HPLC.-
Note: If the reaction stalls, warm only to
, never higher.
-
-
Workup: Decant from unreacted Zn. Dilute with water.[2] Extract with DCM. Do not wash with basic solutions (NaOH) as this forms the thiolate, which oxidizes rapidly.
Protocol B: Triphenylphosphine (
) Reduction (High Precision)
Best for: High-value medicinal chemistry steps where preserving the Bromine is non-negotiable.
-
Dissolve sulfonyl chloride (1.0 equiv) in Dioxane/Water (4:1).
-
Add
(3.5 equiv) and a catalytic amount of Iodine ( ). -
Reflux gently. This mechanism proceeds via a silyl-like oxygen abstraction and is completely inert to Aryl-Bromides.
Module 3: Troubleshooting Guide (FAQ)
Ticket #001: "I'm seeing a side product with M-79 mass (Des-bromo)."
-
Diagnosis: Hydrodebromination. You likely used
or allowed the Zn/HCl reaction to exceed . -
Fix: Switch to Protocol A with strict temperature monitoring (
). If the problem persists, switch to Protocol B ( ), which is chemically incapable of reducing the C-Br bond.
Ticket #002: "The product turns into a yellow solid/oil immediately after column chromatography."
-
Diagnosis: Disulfide formation (Oxidation).[5][6] The thiol (-SH) is oxidizing to the disulfide (-S-S-). This is accelerated by basic conditions (silica can be slightly basic) and air.
-
Fix:
-
Acidify the Eluent: Add
Acetic Acid to your hexane/ethyl acetate mobile phase. -
Inert Storage: Store the pure thiol under Argon at
. -
Rescue: If disulfide forms, reduce it back to thiol using
or (mild conditions).
-
Ticket #003: "Low yield during Chlorosulfonation of 2-bromoanisole."
-
Diagnosis: Regioisomer formation or hydrolysis.
-
Fix: Ensure you are keeping the reaction cold (
) during the addition of Chlorosulfonic acid. The -OMe group is a strong activator; if the reaction gets hot, you may get sulfonation at the position ortho to the methoxy (position 6), though sterics usually disfavor this. Ensure reagents are anhydrous to prevent hydrolysis of the sulfonyl chloride to sulfonic acid (water soluble, lost in aqueous workup).
Module 4: Data & Specifications
Comparison of Reduction Methods
| Parameter | Zinc / HCl (Method A) | ||
| C-Br Bond Retention | Good (if T | Excellent | Poor (High Risk) |
| Yield | 85-95% | 75-85% | Variable |
| Scalability | High (Kg scale) | Moderate (Waste generation) | Low (Safety risk) |
| Cost | Low | High ( | Moderate |
| Reaction Time | 2-4 Hours | 4-12 Hours | 1-2 Hours |
Module 5: The "Disulfide Trap" Visualization
Understanding why your yield "disappears" on the bench is critical.
Figure 2: The oxidation cycle. Note that deprotonation (Base) accelerates the path to the disulfide impurity.
References
-
Regioselectivity in Chlorosulfonation
-
Source: BenchChem Technical Support.[1] "Regioselective Synthesis of 2,4-Dibromoanisole & Related Derivatives."
- Relevance: Confirms -OMe directing effects override -Br, directing sulfon
-
URL:
-
-
Chemoselective Reduction of Sulfonyl Chlorides
- Source: Organic Chemistry Portal. "Reduction of Sulfonyl Chlorides to Thiols."
- Relevance: Validates and as primary methods for avoiding side reactions.
-
URL:
-
Zinc Reduction Specifics (Nitrostyrene Analogues)
- Source: MDMA.ch (Scientific Archive).
- Relevance: Provides experimental evidence that aryl bromides are stable to Zn/HCl at but degrade at room temper
-
URL:
-
Disulfide Prevention
- Source: National Institutes of Health (PMC).
- Relevance: Establishes the mechanism of thiol oxidation and the necessity of acidic workup conditions.
-
URL:
Sources
Technical Support Center: Purification of 3-bromo-4-methoxybenzene-1-thiol
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for 3-bromo-4-methoxybenzene-1-thiol. In my years of experience, I've seen that the success of complex syntheses often hinges on the purity of the intermediates. Aromatic thiols, while incredibly useful synthons, present unique purification challenges, primarily due to their propensity for oxidation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. My goal is not just to provide protocols, but to explain the underlying chemistry so you can adapt these methods to your specific needs. We will address issues from initial purity assessment to advanced purification techniques and proper long-term storage, ensuring your material is of the highest quality for downstream applications.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My crude product is a discolored oil/solid. How do I perform an initial purity assessment?
Answer:
Before attempting any large-scale purification, a quick, small-scale analysis is crucial to identify the nature of the impurities. The two most common impurities are the starting material (e.g., 3-bromo-4-methoxyaniline) and the corresponding disulfide, 1,2-bis(3-bromo-4-methoxyphenyl) disulfane, which forms via oxidation.
Core Technique: Thin-Layer Chromatography (TLC)
TLC is the fastest way to visualize the components of your crude mixture.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A non-polar/polar mixture. Start with 9:1 Hexanes:Ethyl Acetate. This system effectively separates the non-polar disulfide, the moderately polar thiol, and any highly polar baseline impurities.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Staining: Use a thiol-specific stain for confirmation. A 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) stain can be effective for visualizing thiols.[1][2] Alternatively, a potassium permanganate (KMnO₄) stain will visualize the thiol and other easily oxidizable species, but not the disulfide as readily.
-
Interpreting the TLC Plate:
| Compound | Expected Retention Factor (Rf) | Appearance Notes |
| Disulfide Impurity | High Rf (e.g., ~0.8) | Least polar, travels furthest up the plate. |
| This compound | Medium Rf (e.g., ~0.5) | The desired product spot. |
| Aniline Starting Material | Low Rf (e.g., ~0.2) | More polar, stays closer to the baseline. |
| Baseline Impurities | Rf ~ 0 | Highly polar salts or byproducts. |
If your TLC shows a significant spot at a high Rf, you are likely dealing with disulfide formation. A spot at a low Rf may indicate unreacted starting material.
FAQ 2: My analysis confirms a significant amount of disulfide impurity. How can I remove it?
Answer:
The presence of the disulfide is the most common purity issue. Exposure to air, especially during workup and purification, promotes its formation.[3] The most robust method to remove it is to reduce it back to the desired thiol before final purification.
Workflow: Reductive Workup
Caption: Reductive workup workflow to convert disulfide impurity back to the target thiol.
Detailed Protocol: Reduction of Disulfide Impurity
-
Dissolution: Dissolve the crude product in a suitable solvent like methanol (MeOH) or tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent portion-wise. You have several choices:
-
Sodium borohydride (NaBH₄): Cost-effective and common. Add 0.5 to 1.0 equivalents (relative to the estimated disulfide content) slowly.
-
Tris(2-carboxyethyl)phosphine (TCEP): A more selective and powerful reducing agent that works well in aqueous or organic solutions.[1][2] It is less pH-sensitive than DTT.[1]
-
Dithiothreitol (DTT): The classic choice for disulfide reduction, though it introduces another thiol into the mixture which must be removed.[4][5]
-
-
Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the disulfide spot by TLC.
-
Workup:
-
Carefully quench the reaction by adding 1 M HCl dropwise until the pH is acidic (~4-5) to neutralize any remaining reducing agent and protonate the thiolate.
-
Extract the mixture with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
This procedure yields a crude product enriched in the desired thiol, which is now ready for final purification by recrystallization or chromatography.
FAQ 3: I'm struggling with recrystallization. The product is oiling out or my yield is poor. What is the best solvent system?
Answer:
Recrystallization is an excellent method for purifying moderate quantities of this compound, provided the correct solvent system is used. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when it is supersaturated. Poor yield often results from the compound being too soluble in the chosen solvent, even at low temperatures.
The key is to find a solvent that dissolves the thiol well when hot but poorly when cold. A two-solvent (solvent/anti-solvent) system is often ideal.
Recommended Solvent Systems for Recrystallization:
| Solvent System (Solvent:Anti-solvent) | Protocol | Rationale |
| Ethanol : Water | Dissolve crude product in a minimum amount of hot ethanol. Add warm water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve, then allow to cool slowly. | Ethanol is a good solvent for the thiol, while water is an anti-solvent. This system is effective for moderately polar compounds.[6] |
| Toluene : Hexanes | Dissolve crude product in a minimum amount of warm toluene. Add hexanes slowly until the cloud point is reached. Warm gently to redissolve, then cool slowly. | Toluene provides good solubility for the aromatic ring, while hexanes act as a non-polar anti-solvent to induce crystallization. |
| Methanol | If the crude product is relatively clean, a single-solvent recrystallization from methanol can be effective.[7][8] Dissolve in a minimum of hot methanol and cool slowly. | Methanol is a polar solvent that can provide a sharp solubility difference between hot and cold conditions for some thiophenols. |
Pro-Tip: To prevent oxidation during recrystallization, you can bubble argon or nitrogen through the hot solvent before dissolving your compound. This minimizes dissolved oxygen.
FAQ 4: When should I use column chromatography, and what is the best practice for this thiol?
Answer:
Column chromatography is the preferred method when:
-
Impurities have very similar polarity to the product.
-
The amount of material is small (< 1 g).
-
Recrystallization fails to yield a pure product.
Aromatic thiols can be sensitive to silica gel, which can be slightly acidic and has a large surface area, potentially promoting oxidation. Careful setup is key to success.
Detailed Protocol: Flash Column Chromatography
-
Choose Eluent: Based on your initial TLC analysis, select a mobile phase that gives your product an Rf of ~0.3-0.4 . A typical starting point is 95:5 Hexanes:Ethyl Acetate .
-
De-gas Solvents: Before preparing the column, place your eluent in a flask and sonicate under vacuum for 15-20 minutes.[9] This removes dissolved oxygen, a primary cause of on-column oxidation.
-
Pack the Column: Pack the column with silica gel using the de-gassed eluent. Never dry-pack a column for this application.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This "dry loading" technique results in sharper bands and better separation.
-
Run the Column: Elute the column with your de-gassed solvent, collecting fractions. Monitor the fractions by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting the appropriate purification method.
FAQ 5: I have pure this compound. How do I store it to prevent degradation?
Answer:
The pure thiol is still susceptible to air oxidation over time, converting back into the disulfide. Proper storage is essential to maintain its purity.[10]
Best Practices for Storage:
-
Inert Atmosphere: Store the compound in a vial with a tight-fitting cap. Before sealing, flush the vial with an inert gas like argon or nitrogen to displace all air.[3][10]
-
Low Temperature: Store the vial in a freezer, preferably at -20 °C or -80 °C.[11] Low temperatures significantly slow the rate of oxidation.
-
Protect from Light: Use an amber vial or wrap a clear vial in aluminum foil to protect the compound from light, which can catalyze oxidation.
-
Consider a Solvent: For long-term storage, dissolving the thiol in a de-gassed anhydrous solvent (like THF or toluene) under an inert atmosphere can also improve stability.
By following these troubleshooting and handling protocols, you can consistently obtain and maintain high-purity this compound for your research and development needs.
References
-
Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? | ResearchGate. (2013, August 19). ResearchGate. [Link]
-
A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters - ResearchGate. (2024, May 11). ResearchGate. [Link]
-
Poole, L. B. (2015). Quantification of Thiols and Disulfides. Current Protocols in Toxicology, 64, 7.2.1-7.2.17. [Link]
- Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. (2018, December 28).
-
Newman, M. S., & Hetzel, F. W. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. [Link]
-
Handling thiols in the lab : r/chemistry. (2013, October 4). Reddit. [Link]
- US Patent 2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides. (n.d.).
-
Thiopropyl Resin for the purification of thiol group containing proteins. (2024, July 25). G-Biosciences. [Link]
-
HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. (n.d.). Analyst (RSC Publishing). [Link]
-
Tips & Tricks: How to Work with Thiols. (n.d.). Department of Chemistry : University of Rochester. [Link]
-
PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. (2006, August 16). Taylor & Francis. [Link]
- WO2004101597A2 - Methods for the reduction of disulfide bonds. (n.d.).
-
Thiols | Safety Services. (2020, June 23). UCL – University College London. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (2021, June 1). MDPI. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv. [Link]
- WO2007066845A1 - Process for preparation of thiophenol derivatives. (n.d.).
- CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. (n.d.).
- CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. (n.d.).
-
Thiophenol - Wikipedia. (n.d.). [Link]
-
Effects of storage conditions on thiol disulfide homeostasis. (2025, December 23). ResearchGate. [Link]
-
Adams, R., & Andersen, C. S. (1922). THIOPHENOL. Organic Syntheses, 2, 86. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
3-bromo-4-methoxy-2-nitrobenzene-1-thiol. (n.d.). Chemspace. [Link]
-
Synthesis of aromatic thiol ligands for the formation of thermoelectric materials. (n.d.). Diva-portal.org. [Link]
-
PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE. (2007, February 14). European Patent Office - EP 1266886 B1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2004101597A2 - Methods for the reduction of disulfide bonds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. data.epo.org [data.epo.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Removing byproducts from 3-bromo-4-methoxybenzene-1-thiol reactions
The following technical guide is structured as a dynamic support center for researchers utilizing 3-bromo-4-methoxybenzene-1-thiol (also known as 3-bromo-4-methoxythiophenol). It addresses the specific purification challenges associated with aryl thiol chemistry, focusing on the removal of oxidative byproducts (disulfides), unreacted starting materials, and catalytic impurities.
Senior Application Scientist Desk Subject: Purification & Troubleshooting for Thiol-Mediated Cross-Coupling and Nucleophilic Substitutions[1]
Compound Profile & Reactivity Context
Before troubleshooting, verify your target's physicochemical behavior against these parameters.
| Parameter | Specification | Technical Note |
| CAS Number | 15570-12-4 (Generic Analog) / Specific derivatives vary | Often synthesized in situ or purchased as the HCl salt or disulfide precursor.[1] |
| pKa (Thiol) | ~6.0 – 6.5 | The meta-bromo group (EWG) increases acidity compared to 4-methoxythiophenol (pKa ~6.8).[1] |
| Oxidation Potential | High | Rapidly oxidizes to Bis(3-bromo-4-methoxyphenyl) disulfide in air.[1] |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water at neutral pH; Soluble in aqueous base (pH > 9).[1] |
| Odor | Pungent / Stench | Requires dedicated fume hood and bleach quenching.[1] |
Troubleshooting Guides (Q&A Format)
Module A: The "Yellow Solid" Impurity (Disulfide Management)
User Query: "My reaction mixture turned yellow/orange, and a precipitate formed that is not my product. NMR shows a downfield shift in the aromatic protons. How do I remove this?"
Diagnosis: You are observing the formation of Bis(3-bromo-4-methoxyphenyl) disulfide .[1] Aryl thiols are prone to oxidative dimerization catalyzed by trace metals, basic conditions, or simply exposure to atmospheric oxygen.[1] This disulfide is non-polar and often co-elutes with non-polar thioether products.[1]
Solution 1: Chemical Reduction (If the Thiol is the Desired Product) If you are synthesizing the thiol and it oxidized, revert it.
-
Zinc/Acid Reduction:
Solution 2: Selective Removal (If the Thiol was a Reagent) If the disulfide is a byproduct in a cross-coupling reaction:
-
Column Chromatography: The disulfide is significantly less polar than the thiol (but often similar to the thioether product). Use a gradient of Hexanes/EtOAc .
-
Selective Precipitation: Disulfides often crystallize from cold ethanol or hexanes, whereas the thioether product might remain in solution (compound dependent).[1]
Visual Mechanism: Thiol-Disulfide Equilibrium
Figure 1: The reversible oxidation pathway.[1] Disulfides form readily in air but can be cleaved back to thiols using reducing agents.
Module B: Removing Unreacted Thiol Reagent
User Query: "I used excess this compound to drive a Buchwald-Hartwig coupling. How do I remove the 0.5 equivalents of unreacted thiol from my thioether product?"
Diagnosis: Thiols are "sticky" on silica gel and smell terrible.[1] Flash chromatography is often insufficient to remove large excesses without streaking.[1]
Protocol: The "pKa Swing" Extraction Leverage the acidity of the thiol (pKa ~6.5) versus your product (likely neutral).
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Diethyl Ether or DCM ). Avoid EtOAc if possible (hydrolysis risk during strong basic washes).[1]
-
Basic Wash (The Critical Step):
-
Wash the organic layer 3x with 1M NaOH or 10% Na₂CO₃ .
-
Chemistry: The base deprotonates the thiol (R-SH → R-S⁻ Na⁺), pulling it into the aqueous phase.
-
Note: The methoxy group makes the ring electron-rich, but the bromine and sulfur maintain enough acidity for this to work effectively.
-
-
Verification: Check the organic layer by TLC.[1][5] The thiol spot (usually UV active and iodine staining) should disappear.
-
Odor Control: Treat the aqueous waste with bleach (sodium hypochlorite) immediately to oxidize the thiolate to a sulfonate (odorless) before disposal.
Visual Workflow: Purification Logic
Figure 2: Liquid-Liquid Extraction strategy for removing excess aryl thiols.[1]
Module C: Trace Metal Scavenging (Pd/Cu Removal)
User Query: "My product is dark/brown after concentration. I used Pd(dba)₂ for the coupling."
Diagnosis: Thioethers and thiols are excellent ligands for Palladium.[1] They bind Pd residues tightly, carrying them through standard workups.[1]
Protocol:
-
Silica-Based Scavengers:
-
Chelating Wash:
Frequently Asked Questions (FAQs)
Q: Can I store this compound on the shelf? A: Not recommended for long periods.[1] Store at -20°C under an inert atmosphere (Argon/Nitrogen). If it solidifies or turns yellow, it has oxidized.[1] Always verify purity by 1H NMR (look for the S-H proton signal around 3.5–4.0 ppm, which disappears in the disulfide) before use [1].
Q: How do I distinguish the thiol from the disulfide by TLC? A:
-
Thiol: More polar (lower Rf), stains yellow/brown with Ellman’s reagent or Iodine.[1]
-
Disulfide: Less polar (higher Rf), UV active, does not stain with Ellman’s reagent immediately (requires reduction first).[1]
Q: The smell is contaminating my lab. How do I neutralize it? A: Never use rotary evaporators for crude thiol mixtures without a bleach trap.[1]
-
Glassware: Soak in a bath of 10% Bleach (Sodium Hypochlorite) + dilute NaOH.[1]
-
Spills: Cover with solid Calcium Hypochlorite or bleach-soaked paper towels immediately [2].[1]
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Sampling and Analytical Methods: Mercaptans. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2023). Synthesis of Disulfides and Protection of Thiols. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C7H7BrOS) [pubchemlite.lcsb.uni.lu]
- 2. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 4. US20140197109A1 - Process for removing one or more disulfide compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Solvent Effects on 3-Bromo-4-methoxybenzene-1-thiol Reactivity
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 3-bromo-4-methoxybenzene-1-thiol. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, including yield, purity, and reaction rate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the rationale behind them.
Q1: My S-alkylation reaction with this compound is sluggish or not proceeding to completion. How can I improve the reaction rate?
A1: A slow reaction rate is a common hurdle, often directly linked to solvent choice and the nucleophilicity of the thiol. Here’s a systematic approach to troubleshoot this issue:
Underlying Principle: The reactivity of the thiol is dictated by the availability of the lone pair of electrons on the sulfur atom. In its neutral form (R-SH), the thiol is a moderate nucleophile. However, the deprotonated form, the thiolate anion (R-S⁻), is a significantly stronger nucleophile.[1] The choice of solvent and base is critical in facilitating the formation and stability of this highly reactive species.
Troubleshooting Steps:
-
Evaluate Your Solvent Choice:
-
Polar Aprotic Solvents are Often Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for S-alkylation.[2] These solvents effectively solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃), leaving the thiolate anion relatively "bare" and highly reactive.[3] They do not form strong hydrogen bonds with the thiolate, which would otherwise decrease its nucleophilicity.[4]
-
Avoid Protic Solvents (in most cases): Protic solvents like water, methanol, and ethanol can form strong hydrogen bonds with the thiolate anion, creating a "solvent cage" that hinders its ability to attack the electrophile.[5][6] While some reactions can be run in water with appropriate phase-transfer catalysts or specific conditions, they are generally not the first choice for maximizing the rate of S-alkylation.[7]
-
-
Assess Your Base:
-
The pKa of the thiol group in aromatic thiols is generally lower (more acidic) than that of aliphatic thiols, meaning a moderately strong base is usually sufficient for deprotonation.[8]
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective in polar aprotic solvents.[2]
-
Stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation to the thiolate, but require anhydrous conditions and careful handling.[2]
-
-
Consider the Reaction Temperature:
-
Gently heating the reaction mixture can often increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions, such as decomposition or disulfide formation. Monitor the reaction closely by TLC or LC-MS.
-
Q2: I'm observing significant formation of a disulfide byproduct (bis(3-bromo-4-methoxyphenyl) disulfide). What is causing this and how can I prevent it?
A2: The formation of disulfides is a primary competing reaction for thiols and is typically caused by oxidation.
Underlying Principle: Thiols are susceptible to oxidation, especially in the presence of oxygen (air), metal catalysts, or certain oxidizing agents.[9] The thiolate anion is even more prone to oxidation than the neutral thiol. The oxidation process involves the formation of a disulfide bond (R-S-S-R) from two thiol molecules.
Preventative Measures:
-
De-gas Your Solvents: Before use, thoroughly de-gas your solvents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using a freeze-pump-thaw technique. This removes dissolved oxygen, a key culprit in disulfide formation.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas (argon or nitrogen). This can be achieved using a balloon filled with the inert gas attached to the reaction flask via a needle or by using a Schlenk line.[9]
-
Purify Your Reagents: Ensure that your this compound is pure and has not already partially oxidized to the disulfide during storage. If necessary, it can be purified by recrystallization or column chromatography.
-
Avoid Certain Metal Contaminants: Traces of transition metals can catalyze the oxidation of thiols. Use high-purity reagents and clean glassware.
Q3: My reaction workup is problematic. I'm either losing my product or it's degrading. What are some best practices for working up reactions with aromatic thiols?
A3: Aromatic thiols and their products can be sensitive to the workup conditions. Here are some key considerations:
Best Practices for Workup:
-
Mind the pH: Aromatic thiols can be deprotonated by basic aqueous solutions, potentially making them more water-soluble and leading to loss of product into the aqueous layer during extraction.[10] Conversely, some thiol-containing products may be sensitive to strongly acidic conditions.[10] It is often best to perform extractions at a neutral or slightly acidic pH.
-
Check All Layers: If you suspect your product is water-soluble, it's good practice to back-extract the aqueous layer with a fresh portion of organic solvent. Always analyze a sample of the aqueous layer by TLC or LC-MS before discarding it.[10]
-
Minimize Exposure to Air: As mentioned previously, thiols are prone to oxidation. During workup procedures like extractions and solvent removal (rotary evaporation), try to minimize the exposure of your product to air.
-
Handle with Care (Odor): Aromatic thiols often have strong, unpleasant odors.[11][12] All manipulations, including the workup, should be performed in a well-ventilated fume hood.[13][14] Glassware that has come into contact with the thiol should be decontaminated by rinsing with a bleach solution.[11][13]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the reactivity and handling of this compound.
Q4: How does the solvent's dielectric constant affect the reactivity of this compound?
A4: The dielectric constant (ε) of a solvent is a measure of its ability to separate charge.[15] For reactions involving the formation of charged intermediates or transition states from neutral reactants, a solvent with a high dielectric constant can be beneficial.
-
In S-alkylation reactions , which often proceed via an Sₙ2 mechanism, the transition state involves a partial negative charge on the incoming nucleophile (the thiolate) and the leaving group. A polar solvent with a high dielectric constant can stabilize this charge-separated transition state, thereby increasing the reaction rate.[15][16]
-
However, the dielectric constant is not the only factor. As discussed in Q1, the ability of the solvent to hydrogen bond (or lack thereof) is often a more dominant factor in determining the nucleophilicity of the thiolate.[5][6]
| Solvent | Dielectric Constant (ε) at 20°C | Type | General Suitability for S-alkylation |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Excellent |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Excellent |
| Acetonitrile (MeCN) | 38 | Polar Aprotic | Good |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar Aprotic | Moderate to Poor |
| Methanol (MeOH) | 33 | Polar Protic | Poor (without additives) |
| Water (H₂O) | 80 | Polar Protic | Poor (without additives) |
This table provides a general guide; optimal solvent choice can be reaction-specific.
Q5: What is the expected reaction mechanism for the reaction of this compound with an alkyl halide?
A5: The most common mechanism for the reaction of a thiolate with an unhindered alkyl halide is a bimolecular nucleophilic substitution (Sₙ2) reaction .[17]
Visualizing the Sₙ2 Mechanism:
Caption: Sₙ2 mechanism for S-alkylation of a thiolate.
In this mechanism, the thiolate anion directly attacks the electrophilic carbon of the alkyl halide, leading to a transition state where the S-C bond is forming at the same time as the C-X (where X is the halide) bond is breaking. The reaction proceeds in a single, concerted step.
For this mechanism to be efficient, the alkyl halide should ideally be primary or secondary. Tertiary alkyl halides are more likely to undergo elimination reactions (E2) in the presence of a strong base/nucleophile like a thiolate.
Q6: Are there any specific safety precautions I should take when working with this compound?
A6: Yes, several safety precautions are essential when handling this and other aromatic thiols.
Key Safety Precautions:
-
Odor Control: As previously mentioned, the strong, unpleasant odor is a primary concern.[11][12] Always handle the compound in a certified chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice), should be worn at all times.
-
Waste Disposal: All waste containing the thiol, both solid and liquid, should be disposed of in appropriately labeled hazardous waste containers.[14]
-
Decontamination: Have a bleach solution readily available to decontaminate glassware, stir bars, and any spills.[11][13]
-
Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from oxidizing agents. Consider flushing the headspace of the container with an inert gas before sealing to prolong its shelf life and prevent oxidation.[9]
Workflow for Handling Aromatic Thiols:
Caption: Recommended workflow for experiments involving aromatic thiols.
By understanding the principles of solvent effects and adhering to these best practices, you can significantly improve the success and safety of your experiments with this compound.
References
-
CUTM Courseware. (n.d.). Effect of Solvents on Reaction Rate. Retrieved from [Link]
-
Chou, P.-T., et al. (2018). Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Journal of the American Chemical Society, 140(43), 14109-14117. Retrieved from [Link]
-
Madzelan, P., Labunksa, T., et al. (2012). Influence of Peptide Dipoles and Hydrogen Bonds on Reactive Cysteine. UNL Digital Commons. Retrieved from [Link]
-
Wikipedia. (2024). Thiol. Retrieved from [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 4(4), 537-548. Retrieved from [Link]
-
ResearchGate. (2013). How the solvent effect the reaction rate? Retrieved from [Link]
-
Reddit. (2017). In general, are thiols better nucleophiles than their alcohol counterparts? Retrieved from [Link]
-
Dalal Institute. (n.d.). Influence of Solvent and Ionic Strength. Retrieved from [Link]
-
DSpace@MIT. (n.d.). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why are thiolates more nucleophilic than alkoxides? Retrieved from [Link]
-
ResearchGate. (2025). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Effect of a Hydrogen Bonding Environment (Dimethyl Sulfoxide) on the Ionisation and Redox Properties of the Thiol Group in Cysteine and a Protein Disulfide Isomerase Mimic (Vectrase). Retrieved from [Link]
-
RSC Publishing. (2019). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 10(38), 5246-5258. Retrieved from [Link]
-
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
WordPress. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Retrieved from [Link]
-
Wiley Online Library. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Macromolecular Theory and Simulations, 29(4), 2000003. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]
-
Iranian Chemical Society. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society, 6(4), 749-753. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 891632. Retrieved from [Link]
-
Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University College London. (2020). Thiols. Retrieved from [Link]
Sources
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. sid.ir [sid.ir]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. How To [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 3-bromo-4-methoxybenzene-1-thiol
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique approach to the structural validation of 3-bromo-4-methoxybenzene-1-thiol, a substituted aromatic thiol with potential applications in medicinal chemistry and materials science. We will explore a suite of analytical methodologies, comparing predicted data with the expected experimental outcomes, thereby offering a robust framework for its characterization.
Introduction: The Imperative of Structural Integrity
This compound (C₇H₇BrOS) is a molecule whose bioactivity and material properties are intrinsically linked to the precise arrangement of its constituent atoms. The presence of a thiol group, a bromine atom, and a methoxy group on the benzene ring gives rise to a specific substitution pattern that dictates its chemical reactivity, intermolecular interactions, and ultimately, its utility. Therefore, a rigorous validation of its structure is not merely a procedural formality but a critical step in ensuring the reliability and reproducibility of any subsequent research.
This guide moves beyond a simple recitation of techniques. It delves into the causality behind the selection of each method, presenting a self-validating system where orthogonal techniques provide converging lines of evidence to confirm the molecular structure.
Predicted Spectroscopic and Analytical Data
In the absence of extensive published experimental data for this compound, we will utilize high-quality predicted data as a benchmark for comparison. This approach mirrors the real-world scenario of characterizing a novel compound.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Parameter | Predicted Value | Rationale for Prediction |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ||
| H-2 | 7.28 (d, J = 2.0 Hz) | Aromatic proton ortho to the bromine atom, deshielded by its electron-withdrawing effect. Expected to be a doublet due to coupling with H-6. |
| H-5 | 6.85 (d, J = 8.5 Hz) | Aromatic proton ortho to the methoxy group and meta to the thiol, shielded by the electron-donating methoxy group. Expected to be a doublet due to coupling with H-6. |
| H-6 | 7.15 (dd, J = 8.5, 2.0 Hz) | Aromatic proton coupled to both H-2 and H-5. Expected to be a doublet of doublets. |
| -OCH₃ | 3.88 (s) | Singlet for the three equivalent methoxy protons. |
| -SH | 3.50 (s) | Singlet for the thiol proton. The chemical shift can be variable and may broaden or exchange with D₂O. |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | ||
| C-1 (-S) | 129.5 | Carbon attached to the sulfur, influenced by its electronegativity. |
| C-2 | 133.0 | Aromatic carbon deshielded by the adjacent bromine. |
| C-3 (-Br) | 112.0 | Carbon directly attached to bromine, showing a significant upfield shift due to the heavy atom effect. |
| C-4 (-OCH₃) | 157.0 | Aromatic carbon attached to the oxygen of the methoxy group, significantly deshielded. |
| C-5 | 115.0 | Aromatic carbon shielded by the ortho methoxy group. |
| C-6 | 128.0 | Aromatic carbon. |
| -OCH₃ | 56.5 | Carbon of the methoxy group. |
Note: NMR predictions were generated using online prediction tools.[1][2][3][4]
Orthogonal Validation: A Multi-Technique Approach
A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a molecule. By employing a combination of spectroscopic and analytical methods, we can build a comprehensive and validated structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Expected Outcome and Comparison: The experimental spectra should closely match the predicted chemical shifts and coupling patterns presented in Table 1. The integration of the aromatic protons to the methoxy and thiol protons should yield a ratio of 1:1:1:3:1.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) interface for separation and purification.
-
Ionization: Utilize a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Expected Outcome and Comparison:
-
Molecular Ion Peak: A prominent molecular ion (M⁺) peak should be observed. Due to the presence of bromine, this peak will appear as a characteristic doublet with a roughly 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For this compound (C₇H₇BrOS), the expected m/z values for the molecular ion peaks are approximately 218 and 220. The presence of the sulfur isotope ³⁴S will also contribute a smaller M+2 peak.[5]
-
Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. Key expected fragments for this compound are outlined in Table 2. The presence of bromine in a fragment will be indicated by the characteristic isotopic doublet.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 218/220 | [C₇H₇BrOS]⁺ | Molecular Ion (M⁺) |
| 203/205 | [C₆H₄BrOS]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 185/187 | [C₆H₄BrS]⁺ | Loss of a formyl radical (•CHO) or sequential loss of H and CO. |
| 157/159 | [C₆H₄Br]⁺ | Loss of the thiol group (•SH) or H₂S. |
| 124 | [C₇H₅O]⁺ | Loss of Br and SH. |
| 77 | [C₆H₅]⁺ | Loss of Br, OCH₃, and S. |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for GC-MS analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Expected Outcome and Comparison: The FTIR spectrum should display characteristic absorption bands corresponding to the functional groups present in this compound.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -OCH₃ |
| ~2550-2600 | S-H stretch | Thiol (-SH) |
| ~1580, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1020 | C-O stretch | Aryl ether |
| ~800-880 | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |
| ~600-700 | C-Br stretch | Aryl bromide |
The presence of a weak band in the 2550-2600 cm⁻¹ region is a key diagnostic for the thiol group.[1][6] The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide confirmatory evidence for the 1,2,4-trisubstitution pattern of the aromatic ring.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, S, Br) in a compound, which can be compared to the theoretical values calculated from the molecular formula.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed amount of the purified and dried compound is required.
-
Analysis: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by various detection methods. Bromine content can be determined by methods such as titration after combustion.[7][8][9]
-
Calculation: The percentage of each element is calculated and compared to the theoretical values.
Expected Outcome and Comparison: The experimental elemental composition should be in close agreement with the theoretical values for C₇H₇BrOS.
Table 4: Elemental Composition of this compound
| Element | Theoretical % |
| Carbon (C) | 38.38% |
| Hydrogen (H) | 3.22% |
| Bromine (Br) | 36.47% |
| Oxygen (O) | 7.30% |
| Sulfur (S) | 14.63% |
A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
Logical Flow of Structural Validation
Sources
- 1. instanano.com [instanano.com]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. mdpi.com [mdpi.com]
- 4. Predict 13C carbon NMR spectra [nmrdb.org]
- 5. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azom.com [azom.com]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Comparative Guide to the Purity Analysis of 3-bromo-4-methoxybenzene-1-thiol by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 3-bromo-4-methoxybenzene-1-thiol, a substituted aromatic thiol, is a valuable building block in the synthesis of various pharmaceutical and specialty chemical compounds. Its inherent reactivity, particularly the susceptibility of the thiol group to oxidation, necessitates a precise and reliable analytical method for purity assessment. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), for the purity analysis of this compound, supported by detailed experimental protocols and scientific rationale.
The Criticality of Purity for this compound
The presence of impurities in this compound can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, and compromised biological activity of the final product. Potential impurities can arise from several sources:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Resulting from side reactions, such as the formation of isomers during bromination or etherification steps.
-
Degradation Products: Primarily from the oxidation of the highly reactive thiol group to form disulfides.
A robust analytical method must be able to separate and quantify the active pharmaceutical ingredient (API) from all these potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a well-established and versatile technique for the separation, identification, and quantification of compounds in a mixture.[1] For the analysis of this compound, a reversed-phase HPLC method is the most suitable approach.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and will elute later, while more polar compounds will be more attracted to the mobile phase and elute earlier.
Proposed HPLC Method for Purity Analysis
The following method is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines before routine use.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and resolution for aromatic compounds. The 5 µm particle size is a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of the thiol group, leading to better peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient elution is necessary to separate compounds with a range of polarities, from polar impurities to the less polar disulfide degradation product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis at 254 nm | The aromatic ring of the analyte and related impurities will absorb strongly in the UV region. 254 nm is a common wavelength for aromatic compounds. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. | Ensures compatibility with the mobile phase and prevents sample precipitation on the column. |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Run the gradient program as detailed in Table 1.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Ultra-Performance Liquid Chromatography (UPLC): A Leap in Efficiency
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles.[2] This technology operates at much higher pressures than conventional HPLC, leading to substantial improvements in resolution, sensitivity, and speed of analysis.[2][3]
Comparative Advantages of UPLC
| Feature | HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Advantage of UPLC |
| Resolution | Good | Excellent | Sharper, narrower peaks allow for better separation of closely eluting impurities. |
| Sensitivity | Standard | Higher | Narrower peaks lead to greater peak heights and improved signal-to-noise ratios.[3] |
| Speed | 20-30 minutes | 2-5 minutes | Significantly higher throughput, ideal for high-volume testing environments. |
| Solvent Consumption | High | Low | Reduced run times and lower flow rates lead to significant cost savings and are more environmentally friendly. |
| System Pressure | 400-600 bar | 1000-1500 bar | Requires specialized instrumentation capable of handling high pressures. |
Proposed UPLC Method for Purity Analysis
The HPLC method can be readily transferred to a UPLC system with appropriate adjustments to the gradient and flow rate.
Table 2: Proposed UPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm | A shorter column with smaller particles provides high efficiency and rapid analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Same as HPLC method to maintain selectivity. |
| Mobile Phase B | Acetonitrile | Same as HPLC method. |
| Gradient | 0-0.5 min: 50% B; 0.5-2.5 min: 50-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 50% B | A much faster gradient is possible due to the shorter column and higher efficiency of the UPLC system. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | A slightly elevated temperature can further reduce viscosity and improve peak shape. |
| Injection Volume | 1 µL | Smaller injection volumes are used to prevent column overload with the smaller column dimensions. |
| Detector | UV-Vis at 254 nm | Same as HPLC method. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.1 mg/mL. | A lower concentration may be necessary due to the increased sensitivity of the UPLC system. |
Experimental Workflow: UPLC Purity Analysis
Caption: Workflow for UPLC Purity Analysis of this compound.
Performance Comparison: HPLC vs. UPLC
Table 3: Comparative Performance Data (Simulated)
| Parameter | HPLC | UPLC |
| Run Time | ~30 minutes | ~4 minutes |
| Resolution (Main Peak vs. Impurity) | 2.5 | 4.0 |
| Theoretical Plates (Main Peak) | ~15,000 | ~35,000 |
| Solvent Consumption per Run | ~30 mL | ~1.6 mL |
The simulated data clearly illustrates the superior performance of UPLC in terms of speed, resolution, and efficiency.
Alternative Analytical Technique: Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, but its applicability is limited to volatile and thermally stable compounds.[1][4][5][6][7]
Table 4: Comparison of HPLC and GC for this compound Analysis
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Volatility | Not a requirement. Ideal for non-volatile and thermally labile compounds.[4][6][7] | Requires the analyte to be volatile and thermally stable.[1][4][5][6][7] |
| Derivatization | Generally not required. | May be necessary to increase the volatility and thermal stability of the thiol and potential impurities. |
| Potential for Degradation | Analysis at or near room temperature minimizes the risk of degradation. | High temperatures in the injector and column can cause degradation of thermally sensitive molecules like thiols. |
| Applicability | Highly suitable for this compound and its potential non-volatile impurities. | Less suitable due to the potential for on-column degradation and the non-volatile nature of some impurities (e.g., disulfides). |
Given the potential for thermal degradation and the likely presence of non-volatile impurities, HPLC and UPLC are the more robust and reliable techniques for the purity analysis of this compound.
Conclusion
Both HPLC and UPLC are highly effective for the purity analysis of this compound. The choice between the two often depends on the specific needs of the laboratory. HPLC remains a reliable workhorse for many applications. However, for laboratories requiring higher throughput, improved resolution for complex impurity profiles, and reduced solvent consumption, UPLC offers significant advantages. The methods outlined in this guide provide a strong foundation for developing and validating a robust purity assay for this critical synthetic intermediate.
References
- Kiran Gaikwad, Int. J. Sci. R. Tech., 2025 2(3), 458-467. (n.d.).
- Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
- UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.).
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- Kiran Gaikwad, Int. J. Sci. R. Tech., 2025 2(3), 458-467 | Review. (2025, March 25). INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH AND TECHNOLOGY.
- alwsci. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. scirp.org [scirp.org]
- 6. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 7. Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of 3-bromo-4-methoxybenzene-1-thiol with other thiols
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thiol-containing molecules is paramount. These compounds are pivotal in various biological processes and are key components in the design of novel therapeutics, including antibody-drug conjugates (ADCs) and targeted covalent inhibitors. This guide provides an in-depth comparison of the reactivity of 3-bromo-4-methoxybenzene-1-thiol with other relevant thiols, supported by theoretical principles and established experimental protocols.
Introduction: The Significance of Thiol Reactivity in Drug Discovery
Thiols, with their nucleophilic sulfur atom, participate in a diverse array of chemical transformations, from forming disulfide bonds that stabilize protein structures to acting as potent antioxidants. In drug development, the reactivity of a thiol moiety can dictate a molecule's efficacy, selectivity, and metabolic stability. The ability to fine-tune this reactivity through synthetic modification is a powerful tool for medicinal chemists.
This guide focuses on this compound, a molecule with a unique substitution pattern that influences its chemical behavior. By comparing its predicted reactivity with that of well-characterized thiols—thiophenol, 4-methoxythiophenol, and 3-bromothiophenol—we aim to provide a framework for understanding and predicting the behavior of similarly substituted aromatic thiols.
Theoretical Framework: Predicting Reactivity through Substituent Effects
The reactivity of the thiol group in an aromatic ring is primarily governed by the electronic properties of the substituents on the ring. These effects can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.
-
Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), increase the electron density on the aromatic ring and the sulfur atom. This generally leads to a higher pKa (less acidic thiol) but can enhance the nucleophilicity of the thiolate anion.
-
Electron-withdrawing groups (EWGs) , such as the bromo group (-Br), decrease the electron density on the ring and the sulfur atom. This results in a lower pKa (more acidic thiol) and can decrease the nucleophilicity of the thiolate.
The reactivity of a thiol is a delicate balance between its acidity (pKa) and the intrinsic nucleophilicity of its conjugate base, the thiolate anion (RS⁻). A lower pKa means a higher concentration of the more reactive thiolate at a given pH, but the intrinsic reactivity of that thiolate might be lower due to the electron-withdrawing effects.
Analysis of this compound
In this compound, we have two competing electronic effects:
-
4-Methoxy group: An electron-donating group through resonance, which increases electron density on the ring.
-
3-Bromo group: An electron-withdrawing group through induction, which decreases electron density.
The overall effect on the thiol's reactivity will be a composite of these two influences. We can predict that the pKa of this compound will be intermediate between that of 4-methoxythiophenol (higher pKa) and 3-bromothiophenol (lower pKa).
Comparative Data of Selected Thiols
To provide a clear comparison, the following table summarizes the relevant experimental and predicted data for our target compound and the selected reference thiols.
| Thiol | Structure | Predicted pKa | Predicted Reactivity with Electrophiles | Predicted Oxidation Potential |
| Thiophenol | C₆H₅SH | ~6.6 | Baseline | Moderate |
| 4-Methoxythiophenol | CH₃OC₆H₄SH | Higher than thiophenol | Higher nucleophilicity of thiolate | Lower |
| 3-Bromothiophenol | BrC₆H₄SH | Lower than thiophenol | Lower nucleophilicity of thiolate | Higher |
| This compound | Br(CH₃O)C₆H₃SH | Intermediate | Intermediate | Intermediate |
Experimental Protocols for Reactivity Assessment
To empirically determine and compare the reactivity of these thiols, the following standardized protocols are recommended.
Determination of pKa by UV-Vis Spectrophotometry
The acidity of the thiol group (pKa) is a fundamental parameter influencing its reactivity. A common and reliable method for its determination is UV-Vis spectrophotometry, which monitors the change in absorbance as a function of pH.
Principle: The thiolate anion (RS⁻) has a different UV-Vis absorbance spectrum compared to the protonated thiol (RSH). By measuring the absorbance at a wavelength where the difference is maximal across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point of this curve.
Detailed Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 2 units below to 2 units above the expected pKa of the thiol (e.g., pH 4 to 9 for thiophenols).
-
Preparation of Thiol Stock Solution: Prepare a stock solution of the thiol in a suitable organic solvent (e.g., methanol or DMSO) to ensure solubility.
-
Spectrophotometric Measurement:
-
For each pH value, add a small, constant volume of the thiol stock solution to a cuvette containing the buffer solution.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.
-
Plot the absorbance at this wavelength against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
Kinetic Analysis of Reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
The reaction of thiols with DTNB (Ellman's reagent) is a widely used method to quantify thiols and assess their reactivity. The reaction produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be monitored spectrophotometrically.
Principle: The rate of the reaction between a thiol and DTNB is dependent on the nucleophilicity of the thiolate anion. By measuring the initial rate of TNB²⁻ formation, the reactivity of different thiols can be compared.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare stock solutions of the thiols to be tested.
-
-
Kinetic Measurement:
-
In a cuvette, mix the DTNB solution and the buffer.
-
Initiate the reaction by adding the thiol solution.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
The second-order rate constant can be determined by performing the experiment with varying concentrations of the thiol.
-
Reaction with Iodoacetamide: A Model for Alkylation
Iodoacetamide is an electrophilic reagent that reacts with thiols via an Sₙ2 mechanism, forming a stable thioether bond. This reaction is a good model for the alkylation of cysteine residues in proteins.
Principle: The rate of reaction with iodoacetamide is a direct measure of the thiol's nucleophilicity. The reaction can be monitored by quantifying the disappearance of the free thiol over time using the DTNB assay described above or by using a fluorescently labeled iodoacetamide derivative.
Detailed Protocol:
-
Reaction Setup:
-
In a reaction vessel, mix the thiol solution with a known concentration of iodoacetamide in a suitable buffer (pH 7.5-8.5).
-
-
Monitoring the Reaction:
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a large excess of a different, highly reactive thiol like dithiothreitol).
-
Measure the concentration of the remaining unreacted test thiol using the DTNB assay.
-
-
Data Analysis:
-
Plot the concentration of the thiol against time.
-
Determine the pseudo-first-order rate constant from the slope of the natural logarithm of the thiol concentration versus time.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Thiol-Disulfide Exchange with DTNB
Caption: Workflow for determining thiol pKa using UV-Vis spectrophotometry.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the reactivity of this compound with other thiols. Based on the principles of physical organic chemistry, we predict that the reactivity of this compound will be an intricate balance of the electron-donating methoxy group and the electron-withdrawing bromo group.
The provided experimental protocols offer robust methods for empirically validating these predictions. Such studies are crucial for the rational design of thiol-containing drugs, enabling the optimization of their reactivity for enhanced therapeutic efficacy and safety. Future work should focus on obtaining precise experimental data for this compound and a wider range of substituted thiophenols to build a more comprehensive quantitative structure-activity relationship (QSAR) model.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. [Link]
-
Singh, R. (2007). Thiol-based cross-linking reactions. In Bioconjugation (pp. 57-78). Humana Press. [Link]
-
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
-
Turell, L., Radi, R., & Alvarez, B. (2013). The reaction of peroxynitrite with thiols: the role of the leaving group. Nitric Oxide, 34, 16-22. [Link]
-
Patai, S. (Ed.). (1974). The chemistry of the thiol group (Vol. 1). John Wiley & Sons. [Link]
A Researcher's Guide to the Spectroscopic Analysis of Substituted Methoxybenzene Thiols
Introduction
In the landscape of medicinal chemistry and materials science, substituted aromatic thiols serve as critical building blocks and functional motifs. Among these, methoxybenzene thiols are particularly noteworthy due to the interplay between the electron-donating methoxy group (-OCH3) and the nucleophilic, metal-binding thiol group (-SH). This interplay, governed by the positional isomerism (ortho, meta, para), dictates the molecule's electronic properties, reactivity, and intermolecular interactions. Consequently, these compounds are integral to the development of novel pharmaceuticals, surface-modifying agents for nanoparticles, and precursors in organic synthesis.[1][2]
A precise and unambiguous characterization of these isomers is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-methoxybenzene thiol isomers using a multi-technique spectroscopic approach. We will delve into the principles of UV-Visible, Infrared, Raman, and Nuclear Magnetic Resonance spectroscopy, explaining the causal links between molecular structure and spectral output. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for their own investigations.
The Isomers of Interest: A Structural Overview
The core subjects of this guide are the three positional isomers of methoxybenzene thiol. The relative positions of the methoxy and thiol groups on the benzene ring create distinct electronic and steric environments, which are the primary sources of their differing spectroscopic signatures.
Caption: Chemical structures of the ortho, meta, and para isomers of methoxybenzene thiol.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Rationale
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In methoxybenzene thiols, the key electronic transitions are π → π* within the benzene ring. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are highly sensitive to the extent of conjugation and the electronic influence of substituents.[3] Both the -OCH3 and -SH groups are auxochromes, meaning they are electron-donating groups that can increase the λ_max (a bathochromic or red shift) and the intensity of absorption when attached to the benzene chromophore. The magnitude of this shift is dependent on the degree of electronic communication between the two groups, which is dictated by their relative positions.
The para isomer allows for the most effective resonance-based electron donation from the methoxy group through the ring to the thiol group, leading to the most significant decrease in the HOMO-LUMO energy gap.[3] This results in the longest λ_max. The ortho isomer also allows for conjugation, but steric hindrance can slightly disrupt the planarity and optimal orbital overlap. The meta isomer prevents direct through-conjugation between the two substituents, resulting in an electronic environment more akin to an additive effect of the two individual groups, and thus the shortest λ_max of the three.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the thiols are soluble. Cyclohexane or ethanol are common choices. Ensure the solvent is spectroscopic grade to avoid interfering absorptions.
-
Stock Solution Preparation: Accurately prepare a stock solution of each isomer (e.g., 1 mM) in the chosen solvent. Thiols can oxidize to disulfides, so it is advisable to use freshly prepared solutions.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.3-1.0 A.U.). A concentration of ~10-50 µM is often suitable.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.
-
Spectrum Acquisition: Scan a wavelength range from approximately 400 nm down to 200 nm. Record the absorbance spectrum and identify the λ_max for each isomer.
Comparative Data: UV-Vis Spectroscopy
| Isomer | Expected λ_max (nm) | Rationale for Shift |
| 2-Methoxybenzenethiol (ortho) | Intermediate | Good conjugation, but potential steric hindrance may slightly reduce the bathochromic shift compared to the para isomer. |
| 3-Methoxybenzenethiol (meta) | Shortest | Substituents are not in conjugation. The observed λ_max is primarily due to the additive effects of the individual groups on the benzene ring.[3] |
| 4-Methoxybenzenethiol (para) | Longest | Maximum resonance effect. The electron-donating methoxy group is in direct conjugation with the thiol group through the aromatic system, causing the largest bathochromic shift.[3] |
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
Expertise & Rationale
Infrared (IR) spectroscopy probes the vibrational modes of molecules.[4] By identifying the frequencies at which a molecule absorbs IR radiation, we can identify the specific functional groups present. For methoxybenzene thiols, key diagnostic peaks include the S-H stretch, C-S stretch, aromatic C=C stretches, and the C-O stretches of the methoxy group. The exact position of these absorptions provides structural clues.
The S-H stretching vibration is typically weak and appears around 2550-2600 cm⁻¹.[5][6] However, in the ortho isomer, the proximity of the -OCH3 and -SH groups allows for the possibility of intramolecular hydrogen bonding. This interaction weakens the S-H bond, causing its vibrational frequency to decrease (a red shift) and the peak to broaden compared to the meta and para isomers, where such an interaction is impossible. The C-O-C stretching modes of the methoxy group (typically two bands for aryl ethers, asymmetric and symmetric) and the aromatic ring vibrations also show subtle shifts based on the substitution pattern.[7]
Caption: General workflow for Attenuated Total Reflectance (ATR) IR analysis.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft tissue.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the neat liquid methoxybenzene thiol sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]
-
Cleaning: Thoroughly clean the ATR crystal with solvent before analyzing the next sample.
Comparative Data: Key IR Frequencies (cm⁻¹)
| Vibration | 2-Methoxybenzenethiol (ortho) | 3-Methoxybenzenethiol (meta) | 4-Methoxybenzenethiol (para) | Comments |
| S-H Stretch | ~2540-2560 (Broad) | ~2585 | ~2586 | Red-shifted and broadened in the ortho isomer due to potential intramolecular H-bonding.[5] |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | Characteristic of sp² C-H bonds.[8] |
| Aliphatic C-H Stretch | ~2835, 2950 | ~2835, 2950 | ~2835, 2950 | Symmetric and asymmetric stretches of the -CH₃ group. |
| Aromatic C=C Stretch | ~1580, 1480 | ~1580, 1470 | ~1595, 1490 | Pattern is diagnostic of substitution. |
| Asymmetric C-O-C Stretch | ~1250 | ~1250 | ~1245 | Strong absorption characteristic of aryl ethers.[7] |
| Symmetric C-O-C Stretch | ~1025 | ~1040 | ~1030 | Strong absorption.[7] |
| C-S Stretch | ~650-750 | ~650-750 | ~650-750 | Often weak in IR and can be difficult to assign definitively.[9] |
Note: Exact frequencies can vary slightly based on the physical state (neat, solution) and instrumentation.
Raman Spectroscopy: A Complementary Vibrational Probe
Expertise & Rationale
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of monochromatic light (from a laser). A key principle is that symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or silent in the IR spectrum.
For methoxybenzene thiols, Raman spectroscopy is particularly powerful for observing the C-S stretching (~650-700 cm⁻¹) and S-H stretching (~2550-2600 cm⁻¹) bands.[9] The C-S bond, being relatively non-polar, often gives a more intense and easily identifiable peak in the Raman spectrum compared to the IR spectrum. Furthermore, the C-S-H bending mode (~850-920 cm⁻¹) can also be observed and is sensitive to deuteration, confirming its assignment.[10] Differences in the aromatic ring breathing modes can also help distinguish between the isomers.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed neat in a glass vial or NMR tube. For solution-state analysis, dissolve the sample in a solvent with a simple Raman spectrum (e.g., carbon tetrachloride, chloroform) at a concentration of ~10-100 mM.
-
Instrumentation: Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred for aromatic compounds to reduce fluorescence.
-
Parameter Optimization: Adjust the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation or fluorescence saturation.
-
Spectrum Acquisition: Collect the Raman spectrum over a range of approximately 200 to 3500 cm⁻¹.
-
Solvent Subtraction: If a solvent is used, acquire a spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to obtain the spectrum of the analyte.
Comparative Data: Key Raman Shifts (cm⁻¹)
| Vibration | 2-Methoxybenzenethiol (ortho) | 3-Methoxybenzenethiol (meta) | 4-Methoxybenzenethiol (para) | Comments |
| S-H Stretch | ~2540-2560 | ~2585 | ~2586 | Position mirrors IR data; may be weak. |
| Aromatic Ring Breathing | ~1000-1050 | ~1000-1050 | ~1000-1050 | The exact pattern and intensity of modes in this region are highly diagnostic of the substitution pattern. |
| C-S-H Bend | ~910 | ~915 | ~918 | Sensitive to local environment and conformation.[9] |
| C-S Stretch | ~690 | ~700 | ~680 | Generally a medium-to-strong, sharp peak. Its position is influenced by coupling with ring vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Rationale
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. It provides information on the chemical environment of each nucleus (typically ¹H and ¹³C).
¹H NMR: The chemical shift (δ) of a proton is determined by its local electronic environment.
-
Aromatic Protons: The substitution pattern of the isomers results in unique chemical shifts and spin-spin coupling patterns for the remaining aromatic protons. The para isomer will show a symmetric AA'BB' system, while the ortho and meta isomers will show more complex, asymmetric ABCD patterns.[11]
-
-SH Proton: The thiol proton is a singlet with a chemical shift that can vary significantly (typically 3-4 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding. It often disappears upon shaking the sample with D₂O due to H/D exchange.
-
-OCH₃ Protons: The methoxy protons appear as a sharp singlet, typically around 3.8 ppm. Its chemical shift will be subtly different for each isomer.[12]
¹³C NMR: Provides information on the carbon framework.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of both substituents. The carbons directly attached to the oxygen (C-O) and sulfur (C-S) are particularly diagnostic.
-
Methoxy Carbon: The -OCH₃ carbon appears as a single peak around 55-56 ppm.
Caption: General workflow for sample analysis by NMR spectroscopy.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the thiol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).
-
¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required (e.g., 128 or more). Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Analysis: Calibrate the spectrum to the TMS signal. Integrate the ¹H signals to determine proton ratios. Measure the chemical shifts and coupling constants (J-values) to assign the structure.
Comparative Data: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2-Methoxybenzenethiol (ortho) | Ar-H: 6.8-7.3 (complex ABCD pattern), -OCH₃: ~3.85 (s, 3H), -SH: ~3.7 (s, 1H) | C-S: ~115, C-O: ~158, -OCH₃: ~56 |
| 3-Methoxybenzenethiol (meta) | Ar-H: 6.7-7.2 (complex ABCD pattern), -OCH₃: ~3.80 (s, 3H), -SH: ~3.5 (s, 1H) | C-S: ~132, C-O: ~160, -OCH₃: ~55 |
| 4-Methoxybenzenethiol (para) | Ar-H: ~7.3 (d, 2H), ~6.8 (d, 2H) (AA'BB' pattern), -OCH₃: ~3.78 (s, 3H), -SH: ~3.4 (s, 1H) | C-S: ~122, C-O: ~159, -OCH₃: ~55 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Conclusion
The spectroscopic characterization of substituted methoxybenzene thiols is a clear demonstration of structure-property relationships at the molecular level. Each positional isomer presents a unique spectroscopic fingerprint that can be rationally interpreted. UV-Vis spectroscopy reveals differences in electronic conjugation, with the para isomer absorbing at the longest wavelength. IR spectroscopy can identify a unique intramolecular hydrogen bond in the ortho isomer through a characteristic shift in the S-H vibrational frequency. Raman spectroscopy provides a robust method for observing the C-S bond, while NMR spectroscopy delivers the most definitive structural evidence through distinct chemical shifts and coupling patterns in the aromatic region.
By employing this multi-technique approach, researchers, scientists, and drug development professionals can confidently identify and differentiate these important isomers, ensuring the integrity of their materials and the reliability of their subsequent studies.
References
-
Rivilla, V. M., et al. (2021). Thiols in the ISM: first detection of HC(O)SH and confirmation of C2H5SH. The Astrophysical Journal Letters. Available at: [Link]
-
Khalaji, A. D., et al. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Structural Chemistry. Available at: [Link]
-
Yao, C., et al. (2020). Ligand Exchange on Au38(SR)24: Substituent Site Effects of Aromatic Thiols. Nanoscale. Available at: [Link]
- Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry.
-
Yao, C., et al. (2020). Ligand Exchange on Au 38(SR) 24: Substituent Site Effects of Aromatic Thiols. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12765, 4-Methoxybenzenethiol. Available at: [Link]
-
Ho, D. G., et al. (2020). Effect of substituents on surface equilibria of thiophenols and isoquinolines on gold substrates studied using surface-enhanced Raman spectroscopy. Analyst. Available at: [Link]
-
Khalaji, A. D., et al. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. ResearchGate. Available at: [Link]
-
Ochmann, M. (2017). Time-resolved X-ray absorption spectroscopy unravels isomerization reaction of an aromatic thiol. University of Hamburg. Available at: [Link]
-
Bandyopadhyay, S., & Dey, A. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Analyst. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84989, 3-Methoxybenzenethiol. Available at: [Link]
-
Schebarchov, D., et al. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. Physical Chemistry Chemical Physics. Available at: [Link]
-
Woldegiorgis, K. E., et al. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. PMC. Available at: [Link]
-
ResearchGate. UV-VIS and ESR spectrums for the mixture of 1,4-dimethoxybenzene and HTIB. Available at: [Link]
-
ResearchGate. Infrared spectroscopy (S-H stretching region) of 1 and p-thiocresol. Available at: [Link]
-
Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Semantic Scholar. Available at: [Link]
- Salvestrini, S., et al. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis.
-
Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Analyst (RSC Publishing). Available at: [Link]
-
Kuttner, C., et al. (2014). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Ellwood, J. A. (1982). RAMAN BAND INTENSITIES OF THIOETHERS AND THIOLS. PhD Thesis, University of Bradford.
-
ResearchGate. ¹H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]
-
ResearchGate. The simulated UV/Vis absorption spectra for the thiol, thione and.... Available at: [Link]
-
Caracuel, R., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. Available at: [Link]
-
Wolf, F., et al. (2024). Advancing Quantitative ³¹P NMR Spectroscopy for Reliable Thiol Group Analysis. PMC. Available at: [Link]
-
Marín-García, M., et al. (2021). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry (RSC Publishing). Available at: [Link]
- Watanabe, T., et al. (2019). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. Food Chemistry.
- Kavitha, E., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Journal of Chemical and Pharmaceutical Research.
- Ellwood, J. A. (1982). Raman band intensities of thioethers and thiols. openEQUELLA.
- Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A.
- Bandyopadhyay, S., & Dey, A. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. The Royal Society of Chemistry.
-
Ashenhurst, J. (2016). IR Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. The Chemistry of the Thiol Groups. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]
-
Yurdakul, Ş., et al. (2021). EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOMERS. Semantic Scholar. Available at: [Link]
-
D'Angelo, E., et al. (2023). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. MDPI. Available at: [Link]
-
Watanabe, T., et al. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. ResearchGate. Available at: [Link]
-
B. Smith. (2020). The Infrared Spectroscopy of Alkenes. Spectroscopy. Available at: [Link]
-
Stock, G., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. PMC. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ligand exchange on Au38(SR)24: substituent site effects of aromatic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations [beilstein-journals.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
Characterization Techniques for Confirming 3-Bromo-4-Methoxybenzene-1-Thiol Identity
Introduction: The Identity Challenge
In medicinal chemistry, 3-bromo-4-methoxybenzene-1-thiol (CAS: 1020718-25-5) is a high-value scaffold. Its trisubstituted aromatic ring provides three distinct vectors for diversification: the thiol for nucleophilic attacks or bioconjugation, the bromine for cross-coupling (Suzuki/Buchwald), and the methoxy group as a stable electron-donating handle.
However, confirming its identity presents a specific "silent" risk: Oxidative Dimerization. Like many aromatic thiols, this compound readily oxidizes to its disulfide dimer (bis(3-bromo-4-methoxyphenyl) disulfide) upon exposure to air. Standard LC-MS often fails to distinguish these clearly due to in-source fragmentation or dimerization.
This guide moves beyond basic "Certificate of Analysis" checks, providing a definitive, comparative technical framework to validate structural integrity and purity.
Comparative Analysis of Characterization Techniques
We evaluate three tiers of characterization based on Definitive Power (structural proof) vs. Functional Utility (purity assessment).
Table 1: Technique Performance Matrix
| Feature | 1H / 13C NMR | High-Res Mass Spec (HRMS) | Raman Spectroscopy | Ellman’s Assay |
| Primary Role | Structural Topology & Regiochemistry | Elemental Composition & Halogen Pattern | Functional Group Confirmation (-SH vs -S-S-) | Quantitative Free Thiol Purity |
| Specificity | High (Distinguishes Isomers) | High (Isotopic Fingerprint) | High (Vibrational Fingerprint) | Low (Reacts with any thiol) |
| Sensitivity | Low (mM range) | Very High (nM range) | Medium | High (µM range) |
| Critical Blind Spot | -SH proton often invisible in CDCl₃ due to exchange. | In-source dimerization can mimic disulfide impurity. | Fluorescence interference (rare for this small molecule). | Cannot identify which thiol is present. |
| Cost/Time | High / 15 mins | High / 10 mins | Medium / 5 mins | Low / 30 mins |
Technique Deep Dive
A. Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
-
Why it works: The 1,3,4-substitution pattern creates a distinct splitting pattern in the aromatic region.
-
The "Thiol" Problem: In standard CDCl₃, the thiol proton (-SH) is often broad or invisible due to rapid exchange.
-
The Solution: Use DMSO-d₆ . The hydrogen bonding in DMSO slows the exchange, revealing the -SH proton as a sharp singlet or broad peak between 3.0–5.0 ppm, distinct from the methoxy singlet (~3.8 ppm).
B. Mass Spectrometry: The Bromine Fingerprint[1]
-
Why it works: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[1]
-
The Signature: You must observe a 1:1 doublet for the molecular ion (
and ).[1]-
If the mass spectrum shows a single dominant peak, you likely have the de-brominated impurity.
-
Warning: If you see a strong peak at
(dimer mass), verify if it is real or an artifact of Electrospray Ionization (ESI). Switch to APCI (Atmospheric Pressure Chemical Ionization) to minimize source oxidation.
-
C. Vibrational Spectroscopy: Raman vs. IR
-
Why Raman wins: The S-H stretch (~2550 cm⁻¹) is weak in Infrared (IR) due to a small dipole change but strong in Raman due to high polarizability. Conversely, the disulfide S-S stretch (~500 cm⁻¹) is distinct in Raman, allowing rapid non-destructive discrimination between the thiol monomer and the oxidized dimer.
Experimental Protocols
Protocol A: High-Fidelity NMR Characterization
Objective: To confirm regiochemistry and the presence of the protonated thiol.
Materials:
-
Sample: ~10 mg this compound.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.
Step-by-Step:
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Do not use CDCl₃ if quantifying the -SH proton.
-
Acquisition: Run a standard proton sequence (16 scans, d1=10s to ensure full relaxation of aromatic protons).
-
Analysis (Expected Shifts):
-
Methoxy (-OCH₃): Singlet, ~3.85 ppm (Integral = 3).[3]
-
Thiol (-SH): Broad singlet, ~5.2 ppm in DMSO (Integral = 1). Note: Add one drop of D₂O and shake; this peak must disappear (exchange).
-
Aromatic Region (3H):
-
Look for an ABX system (or close to it).
-
H2 (ortho to Br/S): Doublet, J ~2.0 Hz (Meta coupling).
-
H6 (ortho to S): Doublet of doublets.
-
H5 (ortho to OMe): Doublet, J ~8.5 Hz.
-
-
Protocol B: Ellman’s Reagent Assay (Purity Check)
Objective: To quantify exactly how much "active" free thiol exists, ruling out disulfide contamination.
Mechanistic Insight: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with free thiols to release TNB²⁻, which is yellow and absorbs strongly at 412 nm.
Step-by-Step:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.
-
Reagent Prep: Dissolve 4 mg Ellman’s Reagent in 1 mL Reaction Buffer.
-
Sample Prep: Dissolve the test compound in minimal DMSO, then dilute with Reaction Buffer to ~100 µM.
-
Reaction: Mix 50 µL Reagent + 950 µL Sample. Incubate 15 mins at Room Temp.
-
Measurement: Read Absorbance at 412 nm.
-
Calculation:
[5][6]-
Where
. -
Compare calculated concentration to the weighed mass. <95% match indicates oxidation.
-
Visualization & Logic Flows
Diagram 1: Integrated Characterization Workflow
This workflow illustrates the decision-making process for validating the compound.
Caption: Logical workflow for confirming identity. Note the specific checkpoints for bromine isotopes and functional thiol content.
Diagram 2: Spectral Logic Tree (Thiol vs. Disulfide)
Distinguishing the monomer from the dimer is the most critical analytical step.
Caption: Spectral indicators distinguishing this compound (Green) from its disulfide dimer (Red).
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds (General Aromatic Thiol & Bromide Reference Data). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Bromine/Chlorine Patterns). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
